molecular formula C32H39NO4 B600807 Meta-Fexofenadine-d6 CAS No. 479035-75-1

Meta-Fexofenadine-d6

Cat. No.: B600807
CAS No.: 479035-75-1
M. Wt: 501.7 g/mol
InChI Key: RYHUKJMCYGRCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

meta-Fexofenadine is a high-purity chemical reference standard designed for in-vitro research and development in analytical and pharmacological sciences. As a structural analog of Fexofenadine, a well-documented second-generation antihistamine , it serves as a critical tool for investigating the structure-activity relationships (SAR) of histamine H1-receptor antagonists. Researchers utilize meta-Fexofenadine in studies aimed at developing novel analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) protocols, for the detection and quantification of antihistamine compounds and their metabolites in biological matrices . Its mechanism of action is characterized by selective, competitive antagonism of peripheral H1-receptors, functioning as an inverse agonist to stabilize the receptor's inactive state and inhibit histamine-mediated signaling pathways . This compound provides significant research value for exploring inflammatory mediator release, the kinetics of drug-transporter interactions—particularly with P-glycoprotein (P-gp) and organic anion transporting polypeptides (OATPs)—and for assessing the metabolic stability and safety profiles of new chemical entities . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHUKJMCYGRCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744093
Record name 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479035-75-1
Record name 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Meta-Fexofenadine-d6 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and application of Meta-Fexofenadine-d6 in research, primarily focusing on its critical role as an internal standard in the quantitative analysis of fexofenadine and its related compounds. Fexofenadine, a widely used second-generation antihistamine, is the active metabolite of terfenadine and is prescribed for allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of fexofenadine in biological matrices is paramount for pharmacokinetic, bioequivalence, and metabolism studies.

Core Function: A Stable Isotope-Labeled Internal Standard

This compound is the deuterium-labeled form of Meta-Fexofenadine, a positional isomer and a known impurity of fexofenadine.[1] Its primary and most crucial function in a research setting is to serve as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several key reasons:[2]

  • Compensates for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As this compound is structurally and chemically almost identical to the analyte (fexofenadine or its isomers), it experiences similar matrix effects, allowing for accurate correction.

  • Corrects for Variability in Sample Preparation: During the extraction process, some of the analyte may be lost. The SIL-IS is added at the beginning of the sample preparation and experiences similar losses, ensuring that the final analyte/internal standard ratio remains constant and reflective of the initial concentration.

  • Accounts for Instrumental Variability: A SIL-IS helps to correct for fluctuations in the performance of the LC-MS/MS system, such as variations in injection volume and ionization efficiency.[2]

Data Presentation: Quantitative Parameters for Analysis

The following table summarizes key quantitative data for fexofenadine and its deuterated internal standard, this compound, relevant for LC-MS/MS method development.

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
FexofenadineC₃₂H₃₉NO₄501.68502.3466.2
This compoundC₃₂H₃₃D₆NO₄507.69508.3472.3, 490.3

Data compiled from multiple sources.[3][4][5]

Experimental Protocols: A Representative Bioanalytical Method

The following is a detailed methodology for a typical LC-MS/MS experiment for the quantification of fexofenadine in human plasma using a deuterated internal standard like this compound. This protocol is a composite based on established methods.[3][6][7]

Sample Preparation (Protein Precipitation)
  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma (either a calibration standard, quality control sample, or an unknown sample).

  • Internal Standard Spiking: Add 200 µL of a working solution of this compound in acetonitrile (e.g., at a concentration of 100 ng/mL). The acetonitrile acts as the protein precipitation agent.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 20 mM ammonium formate in water) and an organic component (e.g., acetonitrile). A typical isocratic mobile phase could be 20:80 (v/v) aqueous:organic.[7]

  • Flow Rate: 0.3 - 1.2 mL/min, depending on the column dimensions and system.[4][7]

  • Column Temperature: 30°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fexofenadine: 502.3 → 466.2[3]

    • This compound: 508.3 → 472.3 and/or 508.3 → 490.3[4]

  • Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (100 µL) Spike Add this compound in Acetonitrile (200 µL) Plasma->Spike Vortex Vortex (30s) Spike->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection (Fex: 502.3 -> 466.2 d6-Fex: 508.3 -> 472.3) MS_Ionization->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics Logical_Relationship Analyte Fexofenadine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

References

An In-depth Technical Guide to the Synthesis and Characterization of Meta-Fexofenadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Meta-Fexofenadine-d6. Fexofenadine, a widely used second-generation antihistamine, and its isotopically labeled analogues are crucial for pharmacokinetic and metabolic studies. This document outlines a plausible synthetic pathway for the deuterium-labeled meta-isomer of Fexofenadine, which serves as a critical internal standard for bioanalytical assays. Detailed experimental protocols for its synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are provided. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

Fexofenadine is the major active metabolite of terfenadine and functions as a selective peripheral H1-receptor antagonist. It is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. In the synthesis of Fexofenadine, the formation of positional isomers, particularly the meta-isomer, is a known challenge. Consequently, the synthesis and characterization of these isomers are of significant interest for impurity profiling and reference standard qualification.

Isotopically labeled compounds are indispensable tools in drug development, particularly in pharmacokinetic studies, as they allow for the accurate quantification of the drug and its metabolites in biological matrices. This compound, with six deuterium atoms on the dimethylacetic acid moiety, is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the meta-isomer of Fexofenadine. This guide details a proposed synthetic route and comprehensive characterization of this deuterated analog.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the preparation of the deuterated precursor, 3-bromo-α,α-dimethylphenylacetic acid-d6. This key intermediate is then subjected to a series of reactions to construct the final molecule.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Deuterated Precursor cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Condensation cluster_3 Step 4: Reduction and Hydrolysis A 3-Bromotoluene B α,α-dimethylphenylacetic acid-d6 A->B 1. Mg, THF 2. CO2 (s) 3. D2O, H2SO4 (cat.) 4. SOCl2 5. (CD3)2CuLi C 3-Bromo-α,α-dimethylphenylacetyl chloride-d6 B->C SOCl2 D 3-(4-Chlorobutanoyl)-α,α- dimethylphenylacetic acid-d6 C->D 4-Chlorobutyryl chloride, AlCl3 F 3-(4-(4-(hydroxydiphenylmethyl)-1- piperidinyl)-1-oxobutyl)-α,α- dimethylphenylacetic acid-d6 D->F K2CO3, KI, Toluene E Azacyclonol E->F G This compound F->G 1. NaBH4, Methanol 2. NaOH, H2O

Caption: Proposed synthetic workflow for this compound.
Plausible Experimental Protocol

Step 1: Synthesis of 3-bromo-α,α-dimethylphenylacetic acid-d6 To a solution of 3-bromotoluene in anhydrous tetrahydrofuran (THF), magnesium turnings are added, and the mixture is heated to initiate Grignard formation. The resulting Grignard reagent is then carboxylated by pouring it over dry ice (solid CO2). The reaction is quenched with deuterated water (D2O) and a catalytic amount of sulfuric acid. The resulting carboxylic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with lithium dimethylcuprate-d6 [(CD3)2CuLi] to yield 3-bromo-α,α-dimethylphenylacetic acid-d6.

Step 2: Friedel-Crafts Acylation The deuterated acid from the previous step is converted to its acid chloride using thionyl chloride. This acid chloride then undergoes a Friedel-Crafts acylation with benzene in the presence of aluminum chloride (AlCl3) to introduce the 4-chlorobutanoyl group at the meta position, yielding 3-(4-chlorobutanoyl)-α,α-dimethylphenylacetic acid-d6.

Step 3: Condensation with Azacyclonol The product from the Friedel-Crafts acylation is condensed with azacyclonol (α,α-diphenyl-4-piperidinemethanol) in the presence of potassium carbonate and a catalytic amount of potassium iodide in toluene. This reaction couples the two main fragments of the molecule.

Step 4: Reduction and Hydrolysis The keto group in the side chain is reduced to a hydroxyl group using sodium borohydride in methanol. Finally, the ester is hydrolyzed to the carboxylic acid using sodium hydroxide in a mixture of water and methanol to yield the final product, this compound.

Characterization of this compound

The structure, purity, and isotopic enrichment of the synthesized this compound are confirmed using a combination of analytical techniques.

Quantitative Data

Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.50 - 7.20 m 14H Aromatic protons
4.25 t 1H -CH(OH)-
3.10 - 2.80 m 4H Piperidine protons
2.50 - 2.20 m 4H Piperidine protons

| 1.80 - 1.50 | m | 4H | Butyl chain protons |

Note: The absence of a singlet at ~1.5 ppm confirms the deuteration of the two methyl groups.

Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
178.5 -COOH
145.0 - 125.0 Aromatic carbons
80.0 -C(OH)(Ph)₂
75.5 -CH(OH)-
55.0 - 45.0 Piperidine carbons
48.0 Quaternary C of acetic acid

| 35.0 - 20.0 | Butyl chain carbons |

Table 3: Predicted Mass Spectrometry Data of this compound (ESI+)

m/z Assignment
508.33 [M+H]⁺
490.32 [M+H - H₂O]⁺

| 268.18 | [C₁₈H₂₂NO]⁺ fragment |

Detailed Experimental Protocols

Purification by HPLC

The crude this compound is purified by preparative reverse-phase HPLC.

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 20 mL/min

  • Detection: UV at 220 nm

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Mass Spectrometry

High-resolution mass spectra are obtained on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Logical Relationships

Logical_Relationships Fexofenadine Fexofenadine (para-isomer) Meta_Fexofenadine Meta-Fexofenadine (meta-isomer) Fexofenadine->Meta_Fexofenadine Positional Isomer Meta_Fexofenadine_d6 This compound (Deuterated Internal Standard) Meta_Fexofenadine->Meta_Fexofenadine_d6 Isotopically Labeled Analog

Caption: Relationship between Fexofenadine and its analogs.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for this compound, a crucial internal standard for bioanalytical studies. The proposed synthesis is based on established organic chemistry principles and leverages common starting materials. The guide also provides a comprehensive characterization plan, including predicted analytical data, to confirm the identity, purity, and isotopic enrichment of the final compound. The detailed experimental protocols and visual workflows are intended to provide researchers and drug development professionals with a practical framework for the preparation and analysis of this important labeled compound.

Isotopic Purity of Commercially Available Meta-Fexofenadine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of commercially available Meta-Fexofenadine-d6, a deuterated internal standard crucial for accurate bioanalytical studies. This document outlines the common analytical methodologies used to determine isotopic purity, presents typical data specifications, and offers detailed experimental protocols.

Introduction

This compound is the deuterium-labeled analog of Meta-Fexofenadine, an isomer and impurity of the antihistamine Fexofenadine.[1][2] As a stable isotope-labeled internal standard, it is indispensable for quantitative analysis by mass spectrometry, mitigating matrix effects and improving the accuracy and precision of analytical methods.[1][3] The utility and reliability of this compound are directly dependent on its isotopic purity—the degree to which the molecule is enriched with deuterium at specific positions. High isotopic purity is essential to minimize cross-talk between the analyte and the internal standard signal, ensuring data integrity.[4]

Data on Isotopic Purity

While specific certificates of analysis for every commercial batch of this compound are proprietary to the supplier, the isotopic purity of deuterated standards for pharmaceutical analysis typically meets stringent quality criteria. Generally, an isotopic enrichment of ≥98% is required for reliable results in quantitative bioanalysis.[3] The data presented below is representative of typical specifications for commercially available deuterated standards.

ParameterTypical SpecificationAnalytical Technique(s)
Isotopic Purity ≥ 98%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)
Deuterium Incorporation Nominal +6 AMUHigh-Resolution Mass Spectrometry (HRMS)

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary methods employed for this purpose.[5][6][7]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.[5][8][9]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for Fexofenadine and its analogues.[5][8]

  • Mass Analysis: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]+.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, d6).

    • The relative intensity of each peak is measured.

    • The isotopic purity is calculated by expressing the intensity of the d6 peak as a percentage of the sum of the intensities of all isotopologue peaks. Corrections for the natural abundance of ¹³C may be necessary for high-accuracy measurements.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the location and extent of deuterium incorporation.[6][11]

Methodology:

  • Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis:

    • A standard proton NMR spectrum is acquired.

    • The absence or significant reduction of signals at the positions expected for the protons that have been replaced by deuterium confirms successful labeling.

    • Integration of the residual proton signals at the deuterated positions relative to a non-deuterated signal in the molecule allows for the calculation of the percentage of deuteration.

  • ²H NMR Analysis:

    • A deuterium NMR spectrum is acquired.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions provides direct evidence of deuterium incorporation.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the determination of isotopic purity of a deuterated standard like this compound.

Isotopic_Purity_Workflow cluster_Sample Sample Handling cluster_Result Final Result Sample This compound Standard Preparation Solution Preparation Sample->Preparation HRMS High-Resolution Mass Spectrometry (HRMS) Preparation->HRMS NMR NMR Spectroscopy (¹H and ²H) Preparation->NMR MS_Data Mass Spectrum Analysis (Isotopologue Distribution) HRMS->MS_Data NMR_Data NMR Spectrum Analysis (Signal Integration) NMR->NMR_Data Purity Isotopic Purity Report MS_Data->Purity NMR_Data->Purity

Caption: Workflow for Isotopic Purity Determination.

Conclusion

The isotopic purity of commercially available this compound is a critical parameter for ensuring the reliability of quantitative analytical methods. While specific data may vary between suppliers and batches, high isotopic enrichment (typically ≥98%) is a standard requirement. The analytical workflows, primarily employing HRMS and NMR spectroscopy, are well-established to confirm these specifications. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for lot-specific data and are encouraged to perform their own verification using the methodologies outlined in this guide.

References

Meta-Fexofenadine-d6: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling procedures for Meta-Fexofenadine-d6. The information is intended to guide laboratory professionals in the safe use and management of this compound. It is important to note that the toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with care, assuming the properties of a potentially hazardous substance. This compound is intended for research and development use only.[1][2]

Chemical and Physical Properties

This compound is the deuterated form of Meta-Fexofenadine, which is an impurity of Fexofenadine.[3] Fexofenadine is a second-generation antihistamine used to treat allergic rhinitis.[3][4] The deuteration is often used for tracer studies in drug development.[3]

PropertyValueReference
Chemical Name 3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-d6[5]
Molecular Formula C₃₂H₃₃D₆NO₄[5][6]
Molecular Weight 507.69 g/mol [5]
CAS Number 479035-75-1 (Unlabeled)[5]

Safety Data Summary

The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).

Hazard Identification
Hazard StatementClassification
GHS Classification Not a hazardous substance or mixture.
Hazards Not Otherwise Classified (HNOC) None identified.[7]

Note: While not classified as hazardous, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle with caution.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if necessary.[2]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing.[2]
Eye Contact Flush eyes with plenty of water for at least 15 minutes.[2]
Ingestion Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. Medical assistance for gastric lavage may be required.[2]
Fire-Fighting Measures
AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. No limitations on extinguishing agents are given for this substance.
Specific Hazards Not specified.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
ActionProcedure
Personal Precautions Wear personal protective equipment, including a self-contained breathing apparatus. Avoid dust formation and inhalation of dust.[2]
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
Methods for Cleaning Up Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[7]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling Procedures
PrecautionDetails
Ventilation Handle in a well-ventilated place.[1]
Personal Protective Equipment Wear suitable protective clothing, impervious gloves, and eye/face protection.[1]
Hygiene Avoid contact with skin and eyes.[1] Change contaminated clothing and wash hands after handling.
Dust and Aerosol Avoid formation of dust and aerosols.[1]
Fire Prevention Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Storage Conditions
ConditionRecommendation
Temperature Recommended storage temperature is -20°C for long-term storage.[6] May be stored at room temperature for short-term only.[6]
Container Keep container tightly closed in a dry and well-ventilated place.[1]
Desiccant Store with a desiccant.
Incompatible Materials Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][7]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not detailed in the publicly available literature. The toxicological profile is largely inferred from studies on Fexofenadine and its parent compound, Terfenadine.

In preclinical studies with Fexofenadine, toxicity was evaluated in various animal models. For example, chronic toxicity studies were conducted in dogs and mice.[8] A typical oral toxicity study in dogs might involve daily administration of the compound via gavage for a specified period (e.g., 1 to 6 months), with observations for clinical signs of toxicity, such as emesis.[8]

Logical Workflows

The following diagrams illustrate the recommended workflows for handling and responding to incidents involving this compound.

G cluster_handling General Handling Workflow prep Don Personal Protective Equipment (Gloves, Lab Coat, Goggles) weigh Weigh Compound in Ventilated Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use cleanup Clean Work Area and Equipment use->cleanup dispose Dispose of Waste Properly cleanup->dispose

Caption: General laboratory workflow for handling this compound.

G cluster_spill Spill Response Workflow spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor evacuate->notify ppe Don Appropriate PPE for Cleanup notify->ppe contain Contain the Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup dispose Dispose of Contaminated Waste cleanup->dispose

Caption: Workflow for responding to an accidental spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Chemicals should be left in their original containers, and not mixed with other waste. Uncleaned containers should be handled in the same manner as the product itself.

Transport Information

This compound is not classified as a dangerous good in the meaning of transport regulations.

Disclaimer: This document is intended for informational purposes only and does not purport to be all-inclusive. It should be used as a guide and supplemented with information from the specific supplier's Safety Data Sheet. The user assumes all responsibility for the safe handling and use of this product.

References

Fexofenadine Impurity Profiling: A Technical Guide Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of impurity profiling of fexofenadine, with a specific focus on the application of isotopically labeled standards for accurate quantification. This document outlines key impurities, analytical methodologies, and experimental workflows to ensure the quality, safety, and efficacy of fexofenadine-containing pharmaceutical products.

Introduction to Fexofenadine and Its Impurities

Fexofenadine is a second-generation, non-sedating antihistamine that acts as a selective peripheral histamine H1 receptor antagonist. It is the major active metabolite of terfenadine.[1][2] During the synthesis and storage of fexofenadine hydrochloride, various process-related and degradation impurities can arise. Rigorous monitoring and control of these impurities are mandated by regulatory agencies to ensure the safety and quality of the final drug product.

Commonly identified impurities of fexofenadine include:

  • Fexofenadine Related Compound A (Keto-fexofenadine): An oxidized form of fexofenadine.[3][4]

  • Fexofenadine Related Compound B (meta-isomer): A positional isomer of fexofenadine.[3][4]

  • Fexofenadine Related Compound C (Methyl ester of fexofenadine): An esterified form of fexofenadine.[3][4]

  • Fexofenadine Related Compound D (Methyl ester of keto-fexofenadine): An esterified form of the keto impurity.[3][4]

  • Process-related impurities: Including starting materials and intermediates from the synthesis route, some of which may be potentially genotoxic.[5][6]

  • Degradation products: Arising from exposure to stress conditions such as acid, base, oxidation, heat, and light. A significant oxidative degradation product is the N-oxide of fexofenadine.[7]

The Role of Labeled Standards in Impurity Profiling

The use of stable isotope-labeled (SIL) internal standards, such as deuterium (²H or D) or carbon-13 (¹³C) labeled fexofenadine, is the gold standard for quantitative analysis by mass spectrometry (MS). SIL standards offer significant advantages over traditional internal standards:

  • Improved Accuracy and Precision: SIL standards co-elute with the analyte and experience similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.

  • Enhanced Specificity: The mass difference between the labeled standard and the native analyte allows for unambiguous identification and quantification, even in complex matrices.

  • Reduced Method Variability: By minimizing the impact of experimental variations, SIL standards lead to more robust and reproducible analytical methods.

A commercially available deuterated fexofenadine standard is Fexofenadine D6.

Quantitative Data Summary

The following tables summarize the quantitative data for fexofenadine and its related compounds based on reported HPLC-UV methods. It is important to note that the use of LC-MS with labeled standards can achieve significantly lower limits of detection and quantification.

Table 1: Linearity and Range of Fexofenadine and Its Impurities

CompoundLinearity Range (µg/mL)Correlation Coefficient (r)
Fexofenadine0.1 - 500.9996
Impurity A (Keto-fexofenadine)0.1 - 500.9992
Impurity B (meta-isomer)0.1 - 500.9993
Impurity C (Methyl ester of fexofenadine)0.1 - 500.9991
Impurity D (Methyl ester of keto-fexofenadine)0.1 - 500.9995

Data sourced from a validated HPLC-DAD method.[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

CompoundLOD (µg/mL)LOQ (µg/mL)
Fexofenadine and its related impurities0.020.05

Data based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[5]

Experimental Protocols

Sample Preparation for Impurity Profiling
  • Standard Solution Preparation:

    • Prepare a stock solution of fexofenadine reference standard in a suitable diluent (e.g., methanol or mobile phase).

    • Prepare individual stock solutions of each known impurity reference standard.

    • Prepare a stock solution of the isotopically labeled internal standard (e.g., Fexofenadine D6).

    • From the stock solutions, prepare a series of calibration standards containing known concentrations of each impurity and a fixed concentration of the labeled internal standard.

  • Sample Preparation (for drug substance):

    • Accurately weigh a known amount of the fexofenadine drug substance.

    • Dissolve the sample in the diluent to achieve a target concentration.

    • Spike the sample solution with a known concentration of the labeled internal standard.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

  • Sample Preparation (for dosage forms):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose of fexofenadine into a volumetric flask.

    • Add the diluent and sonicate to ensure complete dissolution of the drug.

    • Spike the solution with the labeled internal standard.

    • Dilute to the mark with the diluent and mix well.

    • Centrifuge or filter the solution to remove excipients.

LC-MS/MS Method for Fexofenadine Impurity Quantification
  • Liquid Chromatography (LC):

    • Column: A high-resolution reversed-phase column, such as a C18 or Phenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to resolve fexofenadine from all its impurities. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10-90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90-10% B

      • 18.1-22 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Fexofenadine: m/z 502.3 → 466.2

      • Fexofenadine D6 (IS): m/z 508.3 → 472.2

      • Impurity A (Keto-fexofenadine): m/z 500.3 → 464.2

      • Note: Specific MRM transitions for other impurities need to be determined by infusing the respective reference standards.

    • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizations

Fexofenadine Signaling Pathway

Fexofenadine_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to G_protein Gq/11 Protein H1R->G_protein Activates Fexofenadine Fexofenadine Fexofenadine->H1R Antagonizes PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms

Caption: Fexofenadine's mechanism of action.

Experimental Workflow for Impurity Profiling

Impurity_Profiling_Workflow Sample_Prep Sample Preparation (Drug Substance/Product) Spiking Spiking with Labeled Internal Standard (e.g., Fexofenadine D6) Sample_Prep->Spiking LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Spiking->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration (Analyte and IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Impurity Quantification Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Generation (from Reference Standards) Calibration_Curve->Quantification Reporting Reporting and Data Review Quantification->Reporting

Caption: Workflow for quantitative impurity analysis.

Logical Relationship of Impurity Control

Impurity_Control_Logic Synthesis_Route Synthesis Route Design & Control of Starting Materials Impurity_Formation Minimization of Impurity Formation Synthesis_Route->Impurity_Formation Process_Parameters Control of Critical Process Parameters Process_Parameters->Impurity_Formation In_Process_Control In-Process Controls (IPCs) In_Process_Control->Impurity_Formation Drug_Substance Fexofenadine Drug Substance Impurity_Formation->Drug_Substance Impurity_Profiling Impurity Profiling (LC-MS with Labeled IS) Drug_Substance->Impurity_Profiling Specification Compliance with Regulatory Specifications Impurity_Profiling->Specification

Caption: Logical flow for fexofenadine impurity control.

Conclusion

The accurate identification and quantification of impurities in fexofenadine are critical for ensuring its quality and safety. The use of isotopically labeled internal standards in conjunction with LC-MS/MS provides a robust, accurate, and precise method for impurity profiling. This technical guide offers a framework for researchers and drug development professionals to establish and validate analytical methods for the comprehensive control of fexofenadine impurities, ultimately contributing to the delivery of safe and effective medicines to patients.

References

The Gold Standard: A Comprehensive Technical Guide to the Role of Deuterium-Labeled Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it will experience the same analytical variations as the target analyte. By adding a known concentration of the IS to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS signal. The mass spectrometer can distinguish between the analyte and the heavier IS, and by measuring the ratio of their peak areas, precise and accurate quantification can be achieved.[1]

The primary advantages of employing deuterium-labeled internal standards include:

  • Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]

  • Compensation for Variability in Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.[2]

  • Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors. The use of an IS mitigates the impact of this instrumental drift.[2]

Quantitative Data Presentation: The Impact of Deuterium-Labeled Standards

The empirical data consistently demonstrates the superior performance of deuterium-labeled internal standards compared to structural analogs or methods without an internal standard. The following tables summarize quantitative data from various studies, highlighting these improvements.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (%CV)Key FindingReference
Kahalalide FStructural AnaloguePlasma96.8%Not SpecifiedSwitching to a deuterated IS significantly improved both accuracy and precision.[2]
Kahalalide FDeuterated (SIL)Plasma100.3%Not SpecifiedThe deuterated IS provided a more accurate measurement.[2]
SirolimusStructural Analogue (DMR)Whole BloodNot Specified7.6% - 9.7%The deuterated IS demonstrated improved precision in a high-throughput assay.[2][3]
SirolimusDeuterated (SIR-d3)Whole BloodNot Specified2.7% - 5.7%The use of the deuterated standard resulted in a significant reduction in assay imprecision.[2][3]
EverolimusStructural Analogue (32-desmethoxyrapamycin)Whole BloodAcceptable (Slope: 0.83)4.3% - 7.2%Both internal standards were acceptable, but the deuterated IS showed a better correlation.[4]
EverolimusDeuterated (Everolimus-d4)Whole BloodBetter (Slope: 0.95)4.3% - 7.2%The deuterated IS offered a more favorable comparison with an independent LC-MS/MS method.[4]
AnalyteInternal StandardLLOQLinearity (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
VenetoclaxVenetoclax-D810.0 pg/mL≥ 0.99975.7 - 7.75.95 - 8.596.3 - 100.4[5]
Cyclosporine ACyclosporine A-d42 ng/mL> 0.9970.9 - 14.72.5 - 12.589 - 113[6]
TacrolimusTacrolimus-¹³C-d₂0.5 ng/mL> 0.9970.9 - 14.72.5 - 12.590 - 113[6]
SirolimusSirolimus-¹³C-d₃0.6 ng/mL> 0.9970.9 - 14.72.5 - 12.590 - 113[6]
EverolimusEverolimus-d₄0.5 ng/mL> 0.9970.9 - 14.72.5 - 12.590 - 113[6]
Mycophenolic AcidMycophenolic Acid-d₃0.01 µg/mL> 0.9970.9 - 14.72.5 - 12.590 - 113[6]

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis.

Protocol 1: Sample Preparation by Protein Precipitation (for Plasma/Serum)

This protocol is a widely used method for the rapid removal of proteins from biological fluids.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Deuterium-labeled internal standard spiking solution

  • Cold acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[7]

  • Vortexing (Mixing): Briefly vortex the samples to ensure thorough mixing.[1]

  • Precipitation: Add 300 µL of cold acetonitrile to each tube.[7]

  • Vortexing (Precipitation): Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][7]

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) (for Urine)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

  • Urine samples

  • Deuterated internal standard working solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for washing)

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of urine sample, add a known amount of the deuterated internal standard working solution and vortex to mix.

  • Column Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[8]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid[1][8]

  • Flow Rate: 0.3 - 0.5 mL/min[1][8]

  • Injection Volume: 5 - 20 µL

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard.[1]

Mandatory Visualizations

Experimental Workflow

experimental_workflow Generalized Experimental Workflow for Quantitative Bioanalysis sample Biological Sample (Plasma, Urine, etc.) add_is Add Deuterium-Labeled Internal Standard sample->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: A generalized workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Internal Standard Selection Logic

Caption: A decision tree for the selection of an appropriate internal standard in mass spectrometry.

Kinetic Isotope Effect in Drug Metabolism

kinetic_isotope_effect Impact of Deuterium Labeling on Drug Metabolism cluster_0 Standard Drug cluster_1 Deuterated Drug drug_ch Drug with C-H bond enzyme Metabolizing Enzyme drug_ch->enzyme Metabolism metabolite_h Metabolite enzyme->metabolite_h Faster Rate drug_cd Drug with C-D bond enzyme2 Metabolizing Enzyme drug_cd->enzyme2 Metabolism metabolite_d Metabolite enzyme2->metabolite_d Slower Rate (Kinetic Isotope Effect)

Caption: Illustration of the kinetic isotope effect on the rate of drug metabolism.

Potential Challenges and Considerations

Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:

  • Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent. This can lead to a decrease in the IS signal and an artificial increase in the analyte signal. To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[1]

  • Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration.[1] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.

  • Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification. It is crucial to use an IS with high isotopic purity.[2]

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their principles, proper application in validated experimental protocols, and an awareness of potential challenges are essential for any researcher, scientist, or drug development professional. By adhering to best practices, the use of deuterium-labeled internal standards will continue to play a critical role in ensuring the quality and integrity of data that underpins scientific discovery and the development of safe and effective medicines.

References

Methodological & Application

Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma by LC-MS/MS using Meta-Fexofenadine-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. As a non-sedating and effective H1 receptor antagonist, its pharmacokinetic profile is of significant interest in clinical and drug development settings.[1][2] This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fexofenadine in human plasma. The method utilizes a stable isotope-labeled internal standard, Meta-Fexofenadine-d6, to ensure accuracy and precision.[3] The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for the analysis of a large number of samples in a bioanalytical laboratory.

Experimental Protocols

Materials and Reagents
  • Analytes: Fexofenadine hydrochloride (USP grade), this compound (98% isotopic purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade)

  • Reagents: Ammonium acetate (analytical grade), Ultrapure water

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC or equivalent

  • MS System: SCIEX Triple Quad™ 5500 or equivalent with a Turbo V™ ion source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.5 mL/min
Gradient20% B to 95% B in 1.5 min, hold at 95% B for 0.5 min, return to 20% B in 0.1 min, equilibrate for 0.9 min
Total Run Time3.0 min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temperature10 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)30 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)550 °C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)50 psi

Table 3: MRM Transitions and Compound Parameters

CompoundQ1 Mass (Da)Q3 Mass (Da)DP (V)EP (V)CE (V)CXP (V)
Fexofenadine502.3466.3100103515
This compound508.3472.3105103515
Sample Preparation
  • Thaw plasma samples and standards at room temperature.

  • To 50 µL of plasma, add 10 µL of working internal standard solution (this compound, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation and Results

The method was validated according to the US FDA and ICH M10 guidelines for bioanalytical method validation.[4]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for fexofenadine in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.

Table 4: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Fexofenadine1 - 1000y = 0.0025x + 0.0012>0.998
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in Table 5.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ16.8-2.58.2-1.8
Low35.21.36.52.1
Medium1003.1-0.84.3-0.5
High8002.50.53.81.2
Matrix Effect and Recovery

The matrix effect and recovery were assessed at low and high QC concentrations. The results are presented in Table 6.

Table 6: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix FactorRecovery (%)
Low31.0392.5
High8000.9895.1

Visualizations

experimental_workflow plasma Plasma Sample (50 µL) is_addition Add Internal Standard (this compound, 10 µL) plasma->is_addition vortex1 Vortex (10s) is_addition->vortex1 precipitation Protein Precipitation (Acetonitrile, 200 µL) vortex1->precipitation vortex2 Vortex (30s) precipitation->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection

Caption: Sample Preparation Workflow

logical_relationship sample Prepared Sample lc Liquid Chromatography (Separation of Analytes) sample->lc Injection ms Mass Spectrometry (Ionization and Fragmentation) lc->ms Elution detector Detector (Ion Detection) ms->detector data Data Acquisition & Processing (Peak Integration, Quantification) detector->data results Final Concentration Results data->results

Caption: LC-MS/MS Analytical Process

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of fexofenadine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol and the short chromatographic run time allow for the rapid processing of large batches of samples, making this method ideal for pharmacokinetic studies and routine therapeutic drug monitoring. The method has been successfully validated and meets the regulatory requirements for bioanalytical method validation.

References

Quantitative Analysis of Fexofenadine in Human Plasma Using Meta-Fexofenadine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Fexofenadine is a second-generation antihistamine widely used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of fexofenadine in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the quantitative analysis of fexofenadine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, meta-fexofenadine-d6, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and ionization.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (this compound), which is chemically identical to the analyte (fexofenadine) but has a different mass, is added to the plasma samples. During sample preparation and LC-MS/MS analysis, the analyte and the internal standard exhibit similar behavior. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved, effectively correcting for any sample loss or ionization suppression.

Materials and Reagents
  • Fexofenadine hydrochloride (analytical standard, ≥98% purity)

  • This compound (internal standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Data acquisition and processing software

Experimental Protocols

Preparation of Stock and Working Solutions
  • Fexofenadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Fexofenadine Working Solutions: Prepare serial dilutions of the fexofenadine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the fexofenadine working solutions to obtain calibration standards at concentrations ranging from 1 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL of this compound in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for specific instrumentation.

ParameterRecommended Condition
LC System
ColumnC18 reversed-phase (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5-10 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
MRM Transitions
Fexofenadinem/z 502.3 → 466.2
This compoundm/z 508.3 → 472.2
LC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
3.01090
4.01090
4.19010
5.09010

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for a bioanalytical method validation.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Range Typically 1-500 ng/mL
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of nominal concentration (±20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimal and compensated by the internal standard
Stability (Freeze-thaw, short-term, long-term) Analyte should be stable under expected storage and processing conditions

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample 100 µL Plasma Sample Add_IS Add 200 µL IS (Fexofenadine-d6 in ACN) Plasma_Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 10,000 x g Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Integration Peak Area Integration Mass_Spec->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify Fexofenadine Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of fexofenadine.

G Analyte Fexofenadine (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Fexofenadine-d6 (Internal Standard) IS->Ratio Concentration Fexofenadine Concentration Ratio->Concentration via Calibration Curve

Caption: Logical relationship for quantification using an internal standard.

Selecting the Optimal Internal Standard for Fexofenadine Bioanalysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selection of an appropriate internal standard (IS) for the bioanalysis of fexofenadine, a widely used second-generation antihistamine. The accurate quantification of fexofenadine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard is paramount for a robust and reliable bioanalytical method, compensating for variability during sample preparation and analysis. This application note reviews commonly used internal standards, provides detailed experimental protocols for their use in LC-MS/MS methods, and presents a comparative summary of their performance based on reported validation data.

Introduction to Internal Standard Selection

An ideal internal standard should be a compound that closely mimics the physicochemical properties of the analyte of interest.[1][2] For liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal IS is a stable isotope-labeled (SIL) version of the analyte.[1] SIL-IS co-elute with the analyte and exhibit similar ionization efficiency, effectively correcting for matrix effects and variations in extraction recovery and instrument response.[1] When a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and extraction recovery may be used.

Fexofenadine is the major active metabolite of terfenadine.[3][4] Its bioanalysis is commonly performed using LC-MS/MS due to the high sensitivity and selectivity of this technique.[3][5][6] The selection of an appropriate internal standard is a critical step in developing a validated bioanalytical method for fexofenadine.

Commonly Used Internal Standards for Fexofenadine Bioanalysis

Several compounds have been successfully employed as internal standards for the quantification of fexofenadine in various biological matrices. These can be broadly categorized into stable isotope-labeled and non-labeled compounds.

Stable Isotope-Labeled (SIL) Internal Standards

Deuterated analogs of fexofenadine or its precursor, terfenadine, are the preferred choice for internal standards.[1][3]

  • Terfenadine-d3: This is a widely used SIL-IS for fexofenadine analysis.[3] Its structure is closely related to fexofenadine, ensuring similar behavior during sample processing and analysis.[3]

  • Fexofenadine-d3, Fexofenadine-d6, and Fexofenadine-d10: Direct deuterated analogs of fexofenadine are also excellent choices.[7][8][9][10] The degree of deuteration (d3, d6, or d10) can be selected based on the desired mass shift to avoid isotopic crosstalk with the analyte.[1]

Non-Labeled Internal Standards (Structural Analogs)

In the absence of a SIL-IS, several structural analogs have been utilized.

  • Cetirizine: Another second-generation antihistamine, cetirizine, has been used as an internal standard for fexofenadine quantification in cell lysates.[5]

  • (S)-(-)-metoprolol: This beta-blocker has been employed as an IS for the enantioselective analysis of fexofenadine in plasma and urine.[11]

  • Glipizide: An oral hypoglycemic agent, glipizide has been used as an IS in a method for the simultaneous quantification of fexofenadine and pseudoephedrine in human plasma.[6]

  • Levocetirizine: The active enantiomer of cetirizine has been used as an IS for the determination of fexofenadine in pharmaceutical dosage forms by RP-HPLC.[12]

Quantitative Data Summary

The following table summarizes the performance of various internal standards used in the bioanalysis of fexofenadine, based on data from published literature.

Internal StandardAnalyteMatrixMethodLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
Terfenadine-d3[3]FexofenadineHuman PlasmaLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Fexofenadine-d10[10]FexofenadineHuman SerumUPLC-MS/MS1.0–500.01.0<15<1593-98
Cetirizine[5]FexofenadineCell LysatesLC-MS/MS1–5001<5<5Not Specified
(S)-(-)-metoprolol[11]Fexofenadine EnantiomersPlasmaLC-MS/MS0.025-1000.025Not SpecifiedNot SpecifiedNot Specified
(S)-(-)-metoprolol[11]Fexofenadine EnantiomersUrineLC-MS/MS0.02-10 (µg/mL)0.02 (µg/mL)Not SpecifiedNot SpecifiedNot Specified
Glipizide[6]FexofenadineHuman PlasmaLC-MS/MS1-6001<15<15Not Specified
Levocetirizine[12]FexofenadinePharmaceutical Dosage FormRP-HPLC50-175 (µg/mL)Not Specified<2Not Specified101.3-101.5

Experimental Protocols

This section provides detailed experimental protocols for the bioanalysis of fexofenadine using selected internal standards.

Protocol 1: Fexofenadine Analysis in Human Plasma using Terfenadine-d3 as IS

This protocol is based on a validated LC-MS/MS method.[3]

4.1.1. Materials and Reagents

  • Fexofenadine reference standard

  • Terfenadine-d3 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (blank)

4.1.2. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution (100 ng/mL Terfenadine-d3 in acetonitrile).

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse-C18, 50 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient of ammonium formate (7.5 mM, pH 5) and acetonitrile-methanol (50:50, v/v)[5]

  • Flow Rate: 0.6 mL/min[9]

  • Injection Volume: 7.5 µL[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fexofenadine: m/z 502.17 → 466.2[5]

    • Terfenadine-d3: (Specific transition to be optimized based on the instrument)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma mix Vortex (30s) plasma->mix is_solution 200 µL Terfenadine-d3 in ACN is_solution->mix centrifuge Centrifuge (10,000 x g, 10 min) mix->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography C18 Reversed-Phase Separation lc_injection->chromatography ms_detection ESI+ MRM Detection chromatography->ms_detection quantification Quantify Fexofenadine ms_detection->quantification

Caption: Workflow for Fexofenadine Bioanalysis using Protein Precipitation.

Protocol 2: Fexofenadine Analysis in Human Serum using Fexofenadine-d10 as IS

This protocol is based on a validated UPLC-MS/MS method.[10]

4.2.1. Materials and Reagents

  • Fexofenadine reference standard

  • Fexofenadine-d10 (Internal Standard)

  • Methanol (LC-MS grade)

  • Human serum (blank)

4.2.2. Sample Preparation (Protein Precipitation)

  • Prepare an internal standard solution of 200 ng/mL Fexofenadine-d10 in methanol.

  • To 50 µL of calibration standards, QCs, or unknown serum samples, add 100 µL of the internal standard solution.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 10,000 × g for 10 minutes.

  • Transfer a 50 µL aliquot of the supernatant into LC vial inserts.

  • Inject 7.5 µL for UPLC–MS/MS analysis.

4.2.3. UPLC-MS/MS Conditions

  • UPLC System: Waters Acquity or equivalent

  • Column: Appropriate UPLC C18 column

  • Mobile Phase: To be optimized (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Flow Rate: To be optimized for UPLC

  • Injection Volume: 7.5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fexofenadine: (To be optimized, e.g., m/z 502.3 → 466.3)

    • Fexofenadine-d10: (To be optimized based on the specific deuteration pattern)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis serum 50 µL Serum mix Vortex (10s) serum->mix is_solution 100 µL Fexofenadine-d10 in MeOH is_solution->mix centrifuge Centrifuge (10,000 x g, 10 min) mix->centrifuge supernatant Transfer 50 µL Supernatant centrifuge->supernatant uplc_injection Inject into UPLC-MS/MS supernatant->uplc_injection chromatography UPLC C18 Separation uplc_injection->chromatography ms_detection ESI+ MRM Detection chromatography->ms_detection quantification Quantify Fexofenadine ms_detection->quantification G Analyte Fexofenadine Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS Internal Standard IS->Ratio Concentration Fexofenadine Concentration Ratio->Concentration Calibration Curve

References

Application Notes and Protocols for the Quantification of Fexofenadine in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of fexofenadine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, such as Meta-Fexofenadine-d6, for accurate and precise quantification. This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Fexofenadine is a second-generation antihistamine widely used for the relief of allergy symptoms.[1] Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies.[1][2] LC-MS/MS is the preferred method for this analysis due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[3]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation

Two common methods for extracting fexofenadine and the internal standard from plasma are protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation

This method is rapid and suitable for high-throughput analysis.[4][5]

  • To 50 µL of plasma sample, add 100 µL of an internal standard solution (containing this compound in methanol or acetonitrile).[4]

  • Vortex the mixture for 10 seconds to precipitate plasma proteins.[4]

  • Centrifuge the sample at 10,000 x g for 10 minutes.[4]

  • Transfer an aliquot of the supernatant for LC-MS/MS analysis.[4]

2.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects.[6][7]

  • Condition a 96-well SPE plate with appropriate sorbent (e.g., Waters Oasis HLB) with methanol followed by water.[6][7]

  • Load 0.5 mL of the plasma sample (pre-treated with the internal standard).[6][7]

  • Wash the sorbent with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used for separation.[4][5] Examples include Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or a similar column.[4]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid).[6][7] The composition can be delivered isocratically or as a gradient.

  • Flow Rate: A flow rate of 0.5 mL/min is often employed.[4]

  • Injection Volume: A small injection volume, such as 7.5 µL, is recommended.[4]

  • Run Time: The total run time is typically short, around 4 minutes.[4]

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

  • Detection: The analytes are detected using multiple reaction monitoring (MRM).[4] The precursor to product ion transitions for fexofenadine and its deuterated internal standard are monitored.

    • Fexofenadine: m/z 502.3 → 466.2[4][6][7]

    • Fexofenadine-d6: m/z 508 → 472[6][7]

    • Fexofenadine-d10: m/z 512.3 → 476.2[4]

Data Presentation

The following tables summarize the quantitative data from various validated methods for fexofenadine analysis in plasma.

Table 1: Linearity and Sensitivity of Fexofenadine Assays

Concentration Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)Correlation Coefficient (r²)Reference
1.0–500.01.0> 0.99[4]
1–10001Not Specified[2]
1–2001Not Specified[7]
0.025–1000.025Not Specified[8]
3-Not Specified3Not Specified

Table 2: Accuracy and Precision of Fexofenadine Assays

MethodWithin-day Accuracy (%)Within-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)Reference
UPLC-MS/MS±15Not Specified±15Not Specified[4]
HPLC-MS/MS97 to 102< 3.5Not SpecifiedNot Specified[7]
LC-MS82.00 to 109.071.05 to 12.56Not SpecifiedNot Specified
LC-MS/MSNot Specified< 10.4Not Specified< 15.4[2]

Table 3: Recovery of Fexofenadine from Human Plasma

QC LevelNominal Concentration (ng/mL)Recovery (%)Reference
Low3.092.9[4]
Medium10096.7[4]
High40094.8[4]
Not SpecifiedNot Specified> 70[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of fexofenadine in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge elute Elution spe->elute supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation dry_recon Evaporation & Reconstitution elute->dry_recon dry_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for Fexofenadine Analysis in Plasma.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical method development and validation.

G method_dev Method Development sample_prep Sample Preparation Optimization method_dev->sample_prep lc_cond LC Condition Optimization method_dev->lc_cond ms_param MS Parameter Optimization method_dev->ms_param method_val Method Validation sample_prep->method_val lc_cond->method_val ms_param->method_val linearity Linearity method_val->linearity accuracy Accuracy & Precision method_val->accuracy recovery Recovery method_val->recovery stability Stability method_val->stability sample_analysis Sample Analysis linearity->sample_analysis accuracy->sample_analysis recovery->sample_analysis stability->sample_analysis

Caption: Analytical Method Development and Validation Pathway.

References

Application Notes and Protocols for Fexofenadine Quantification Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the primary sample preparation techniques used in the quantification of fexofenadine in biological matrices. The selection of an appropriate sample preparation method is critical for accurate and reliable bioanalysis, aiming to remove interfering substances and enrich the analyte of interest. The three most common techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are discussed herein, with comparative data and step-by-step protocols.

Introduction to Fexofenadine Quantification

Fexofenadine is a second-generation antihistamine that is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate measurement of its concentration in biological fluids such as plasma and serum is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Due to the complex nature of biological samples, which contain proteins, salts, and other endogenous compounds, direct injection into analytical instruments like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is not feasible.[1] Therefore, robust sample preparation is a mandatory step to ensure the accuracy, precision, and sensitivity of the analytical method.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the desired level of sample cleanup, analyte concentration, sample volume, and throughput requirements. Below is a summary of the most common methods for fexofenadine.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Analyte retention on a solid sorbent and elution with a solvent.
Recovery Generally high (often >90%).[1]Variable, can be lower (e.g., 33-42% in one study).[1]Typically high and reproducible (often >70%).[2]
Selectivity Low, co-extraction of other soluble components is common.Moderate, depends on solvent choice and pH.High, allows for significant removal of interferences.
Matrix Effect Can be significant due to minimal cleanup.Moderate, can be reduced with appropriate solvent selection.Minimal, provides the cleanest extracts.
Speed Fast and simple.[3]Moderately time-consuming.Can be time-consuming, but automatable for high throughput.[2]
Cost Low.Low to moderate.High.
Linearity Range 0.8 - 4.0 µg/mL (HPLC)[1]-1 - 200 ng/mL (HPLC-MS/MS)[2]
Lower Limit of Quantification (LLOQ) 0.8 µg/mL (HPLC)[1]-0.5 ng/mL (LC-MS)[4], 1 ng/mL (HPLC-MS/MS)[2]

Experimental Protocols

Protein Precipitation (PPT)

This method is favored for its simplicity, speed, and high recovery. It is particularly suitable for high-throughput analysis.

Protocol: Protein Precipitation using Acetonitrile

Materials:

  • Biological sample (e.g., human serum or plasma)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., fexofenadine-d10 in methanol)[3]

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge capable of 10,000 x g or higher[3]

  • Autosampler vials with inserts

Procedure:

  • Pipette 50 µL of the biological sample (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.[3]

  • Add 100 µL of the internal standard solution in methanol.[3] This solution is also used to precipitate the proteins.

  • Vortex the mixture for 10 seconds to ensure thorough mixing and protein denaturation.[3]

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[3]

  • Carefully collect a 50 µL aliquot of the clear supernatant and transfer it into an autosampler vial insert.[3]

  • Inject a specified volume (e.g., 7.5 µL) of the supernatant into the LC-MS/MS system for analysis.[3]

Protocol: Protein Precipitation using Methanol

Materials:

  • Biological sample (e.g., human serum)

  • Methanol, HPLC grade

  • Internal Standard (IS) solution (e.g., cetirizine)[1]

  • Microcentrifuge tubes (e.g., 2 mL)

  • Vortex mixer

  • Centrifuge capable of 12,000 rpm[1]

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Transfer 300 µL of the serum sample into a 2 mL Eppendorf tube.[1]

  • Add 30 µL of the cetirizine internal standard solution and vortex for 30 seconds.[1]

  • Add 870 µL of methanol to precipitate the proteins.[1]

  • Vortex the tube for another 30 seconds and let it stand for 15-20 minutes.[1]

  • Centrifuge the sample for 12 minutes at 12,000 rpm.[1]

  • Collect the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial.[1]

  • Inject the filtered supernatant into the HPLC system.[1]

Liquid-Liquid Extraction (LLE)

LLE offers better selectivity than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

Protocol: Liquid-Liquid Extraction

Materials:

  • Biological sample (e.g., rat plasma)

  • Methanol (as a protein denaturant and extraction solvent)[5]

  • Internal Standard (IS) solution (e.g., cetirizine in mobile phase)[5]

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Millipore filter paper (0.45 µm)[5]

  • Injection vials

Procedure:

  • Pipette 100 µL of clear plasma into a centrifuge tube.[5]

  • Spike the plasma with 25 µL of the internal standard solution (e.g., 50 ng/mL cetirizine).[5]

  • Add methanol to make the total volume up to 1 mL. Methanol serves to denature and precipitate plasma proteins and acts as the extraction solvent.[5]

  • Tightly cap the tubes and vortex for 10 minutes.[5]

  • Centrifuge the tubes for 20 minutes at 3000 rpm.[5]

  • Filter the supernatant clear sample through a 0.45 µm Millipore filter paper.[5]

  • Inject 100 µL of the filtered sample into the HPLC system.[5]

Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup, providing the highest selectivity and concentration of the analyte. It is often used for methods requiring very low limits of quantification.

Protocol: Solid-Phase Extraction using C18 Cartridges

Materials:

  • Biological sample (e.g., human plasma or urine)

  • Internal Standard (IS) solution (e.g., MDL 026042)[4]

  • C18 solid-phase extraction cartridges.[4]

  • Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile).

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

  • Autosampler vials

Procedure:

  • Pre-treatment: Spike the plasma or urine sample with the internal standard.

  • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through it.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute the fexofenadine and internal standard from the cartridge with a strong solvent (e.g., acetonitrile or methanol).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of the mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Protocol: 96-Well Solid-Phase Extraction

Materials:

  • Human plasma samples (0.5 mL aliquots).[2]

  • Internal Standard (IS) solution (e.g., d6-fexofenadine).[2]

  • 96-well SPE plates with Waters Oasis HLB sorbent.[2]

  • Solvents for conditioning, washing, and elution.

  • 96-well plate compatible SPE manifold.

  • 96-well collection plates.

  • Sealing mats for plates.

  • HPLC with tandem mass spectrometric detection system.

Procedure:

  • Sample Pre-treatment: Add the internal standard to the plasma samples in a 96-well plate.

  • Plate Conditioning: Condition the Oasis HLB 96-well SPE plate according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE plate.

  • Washing: Perform wash steps to remove interferences.

  • Elution: Elute the analytes into a 96-well collection plate.

  • Analysis: Directly inject the eluate or perform an evaporation and reconstitution step before injecting into the HPLC-MS/MS system.[2]

Diagrams of Experimental Workflows

Protein_Precipitation_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (50 µL) Add_IS Add IS in Methanol (100 µL) Sample->Add_IS Precipitation Vortex Vortex (10 sec) Add_IS->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant (50 µL) Centrifuge->Supernatant Separation Injection Inject into LC-MS/MS Supernatant->Injection

Caption: Workflow for Protein Precipitation (PPT).

Liquid_Liquid_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (100 µL) Add_IS Add IS Plasma->Add_IS Add_Solvent Add Methanol (to 1 mL) Add_IS->Add_Solvent Extraction Vortex Vortex (10 min) Add_Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 20 min) Vortex->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Isolation Injection Inject into HPLC Filter->Injection

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Solid_Phase_Extraction_Workflow cluster_0 SPE Cartridge Steps cluster_1 Post-Elution Processing cluster_2 Analysis Condition 1. Condition (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into LC-MS Reconstitute->Injection

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Application Notes and Protocols for the Chromatographic Separation of Fexofenadine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of fexofenadine and its known impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols are designed to be readily implemented in a laboratory setting for quality control, stability testing, and impurity profiling of fexofenadine hydrochloride in bulk drug substances and pharmaceutical dosage forms.

Introduction

Fexofenadine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria. During its synthesis and storage, several related substances or impurities can arise. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the drug product. This document outlines validated chromatographic methods for the effective separation and determination of fexofenadine and its process-related impurities and degradation products.

The primary impurities associated with fexofenadine include:

  • Impurity A: Keto-fexofenadine

  • Impurity B: Meta-isomer of fexofenadine

  • Impurity C: Methyl ester of fexofenadine

  • Impurity D: Methyl ester of keto-fexofenadine

  • N-Oxide Impurity: An oxidative degradation product

Chromatographic Methods and Protocols

Several reversed-phase HPLC and UPLC methods have been developed for the analysis of fexofenadine and its impurities. The choice of method may depend on the specific impurities of interest and the desired analytical speed.

Method 1: Stability-Indicating RP-HPLC Method for Fexofenadine and Four Related Impurities

This method is designed for the simultaneous determination of fexofenadine hydrochloride and its four common impurities (A, B, C, and D) and is suitable for stability studies.[1][2][3][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2][4]

    • Mobile Phase: A mixture of phosphate buffer and methanol (60:40, v/v). The phosphate buffer consists of 0.1% w/v 1-octane sulfonic acid sodium salt monohydrate and 1% v/v triethylamine, with the pH adjusted to 2.7.[1][3][5]

    • Flow Rate: 1.5 mL/min.[1][3][5]

    • Column Temperature: Ambient.[1][3]

    • Detection Wavelength: 215 nm.[1][3][5]

    • Injection Volume: 20 µL.

    • Internal Standard: Lisinopril can be used as an internal standard.[1][3][5]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of fexofenadine hydrochloride and its impurities in the mobile phase. Further dilute to the desired concentration.

    • Sample Solution (Tablets): Weigh and crush a sufficient number of tablets to obtain an average weight. Dissolve a quantity of the powder equivalent to a specific dose of fexofenadine hydrochloride in the mobile phase, sonicate to dissolve, and filter through a 0.45 µm membrane filter.

Quantitative Data Summary:

CompoundRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Fexofenadine~10.70.1 - 500.020.05
Impurity B~12.00.1 - 500.020.05
Impurity A~14.00.1 - 500.020.05
Impurity C~16.50.1 - 500.020.05
Impurity D~21.20.1 - 500.020.05

Data compiled from a representative study.[1]

Method 2: RP-UPLC Method for Process-Related Impurities and Degradation Products

This gradient UPLC method offers a rapid and sensitive approach for the determination of process-related impurities and forced degradation products of fexofenadine, including the N-oxide impurity.[6][7]

Experimental Protocol:

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm).[6][7]

    • Mobile Phase A: 0.05% triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid.[6][7]

    • Mobile Phase B: Water and acetonitrile (10:90, v/v).[6][7]

    • Gradient Program: A typical gradient might be: 0-10 min (25% B), 15 min (35% B), 33 min (60% B), 35 min (80% B), 36-40 min (25% B).[6]

    • Flow Rate: 0.4 mL/min.[6][7]

    • Column Temperature: 30°C.[6][7]

    • Detection Wavelength: 220 nm.[6][7]

    • Injection Volume: Typically 1-10 µL.

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (50:50, v/v) containing 0.1% v/v orthophosphoric acid.[6]

    • Standard and Sample Solutions: Prepare as described in Method 1, using the specified diluent. For tablet analysis, a final concentration of around 1200 µg/mL of fexofenadine HCl is often used.[6][7]

Quantitative Data Summary:

CompoundRelative Retention Time (RRT)LOD (%)LOQ (%)
N-Oxide Impurity~0.71--
Impurity A---
Impurity B---
Impurity C---
Fexofenadine1.00--
Method 3: USP Monograph Method for Organic Impurities

This method follows the United States Pharmacopeia (USP) monograph for the analysis of fexofenadine hydrochloride and its related compound A.[8][9]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with UV detection.

  • Chromatographic Conditions:

    • Column: L11 packing, such as a Phenyl column (e.g., ZORBAX SB-Phenyl, Kinetex Phenyl-Hexyl).[8][10]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 7:13, v/v). The buffer contains 6.64 g/L of monobasic sodium phosphate and 0.84 g/L of sodium perchlorate in water, with the pH adjusted to 2.0 with phosphoric acid. The final mobile phase contains 3 mL/L of triethylamine.[9]

    • Flow Rate: 1.5 mL/min.[8]

    • Column Temperature: 25°C.[8]

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 20 µL.[8]

  • System Suitability: The resolution between fexofenadine and fexofenadine related compound A should be not less than 10. The tailing factor for the fexofenadine peak should not be more than 2.0.[8]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Fexofenadine is subjected to various stress conditions to generate potential degradation products.

Typical Stress Conditions:

  • Acid Hydrolysis: Heating with an acid (e.g., 0.5 N HCl at 80°C for 4 hours).[1]

  • Base Hydrolysis: Heating with a base (e.g., 0.5 N NaOH at 80°C for 4 hours).[1]

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂ at 60°C for 5 hours).[6]

  • Thermal Degradation: Heating the solid drug substance (e.g., at 105°C for 24 hours).[6]

  • Photolytic Degradation: Exposing the drug to UV and visible light.[6]

The developed chromatographic methods should be capable of separating the degradation products from the parent fexofenadine peak.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weighing of Fexofenadine (Bulk Drug or Tablet Powder) Dissolution Dissolution in Diluent (e.g., Mobile Phase) Sample->Dissolution Sonication Sonication for Complete Dissolution Dissolution->Sonication Filtration Filtration through 0.45 µm Filter Sonication->Filtration Injection Injection into HPLC/UPLC System Filtration->Injection Standard Preparation of Reference Standards Standard->Injection Separation Chromatographic Separation (Column & Mobile Phase) Injection->Separation Detection Detection (UV/DAD at specific λ) Separation->Detection Integration Peak Integration & Chromatogram Generation Detection->Integration Quantification Quantification of Fexofenadine & Impurities Integration->Quantification Reporting Reporting of Results & System Suitability Quantification->Reporting

Caption: General workflow for the chromatographic analysis of fexofenadine.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products Fexofenadine Fexofenadine HCl Acid Acid Hydrolysis Fexofenadine->Acid Base Base Hydrolysis Fexofenadine->Base Oxidation Oxidation (H₂O₂) Fexofenadine->Oxidation Thermal Thermal Stress Fexofenadine->Thermal Photolytic Photolytic Stress Fexofenadine->Photolytic Deg_Acid Acid Degradants Acid->Deg_Acid Deg_Base Base Degradants Base->Deg_Base N_Oxide N-Oxide Impurity Oxidation->N_Oxide Deg_Thermal Thermal Degradants Thermal->Deg_Thermal Deg_Photo Photodegradants Photolytic->Deg_Photo

Caption: Forced degradation pathways of fexofenadine.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Meta-Fexofenadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Meta-Fexofenadine-d6, a deuterated internal standard for the meta-isomer of Fexofenadine. Fexofenadine is a second-generation antihistamine, and its impurities, including the meta-isomer, are critical to monitor in pharmaceutical development and quality control. This method is designed for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this compound in various biological matrices. The protocol employs a straightforward protein precipitation for sample preparation and utilizes multiple reaction monitoring (MRM) for selective and sensitive detection.

Introduction

Fexofenadine, the active metabolite of terfenadine, is a widely used antihistamine for the treatment of allergic rhinitis and chronic idiopathic urticaria. During its synthesis and storage, various process-related impurities and degradation products can arise. One such impurity is the meta-isomer of Fexofenadine. Accurate quantification of this impurity is essential for ensuring the safety and efficacy of the final drug product. Stable isotope-labeled internal standards, such as this compound, are crucial for reliable quantification in complex matrices by compensating for matrix effects and variations in sample processing.

This document provides a comprehensive protocol for the detection of this compound using LC-MS/MS. The method is optimized for high throughput and sensitivity, making it suitable for pharmacokinetic studies and routine quality control analysis.

Experimental

Materials and Reagents
  • This compound (CAS: 479035-75-1)

  • Fexofenadine Hydrochloride (Reference Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation Protocol
  • Spiking: Spike 50 µL of the biological matrix (e.g., human plasma) with 10 µL of the this compound working standard solution.

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid to the spiked sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography
ParameterValue
Column Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions were optimized for this compound. Since Meta-Fexofenadine is an isomer of Fexofenadine, their fragmentation patterns are expected to be similar. The transition for Fexofenadine-d6 is reported to be m/z 508 → 472[1]. This transition is adopted for this compound.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 508.4472.410025
Fexofenadine (for reference)502.3466.310025

Results and Discussion

This method provides excellent sensitivity and selectivity for the detection of this compound. The chromatographic separation ensures resolution from potential interferences in the biological matrix. The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it effectively corrects for variations in sample recovery and matrix effects. The protein precipitation method is simple, rapid, and suitable for high-throughput analysis.

The linearity of the method should be assessed by preparing a calibration curve over the desired concentration range. The precision and accuracy of the method should be evaluated using quality control samples at low, medium, and high concentrations.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Matrix spike Spike with This compound start->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS Detection (ESI+, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The LC-MS/MS method described in this application note is a reliable and sensitive approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in analytical laboratories for routine analysis. This method will be a valuable tool for researchers and professionals in the pharmaceutical industry involved in the development and quality control of Fexofenadine.

References

Application Notes and Protocols for Meta-Fexofenadine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine is a second-generation antihistamine that is the major active metabolite of terfenadine.[1] It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Understanding the pharmacokinetic (PK) profile of fexofenadine is crucial for optimizing dosing regimens and assessing potential drug-drug interactions. Meta-Fexofenadine-d6, a stable isotope-labeled derivative of a fexofenadine impurity, serves as an ideal internal standard for the quantitative analysis of fexofenadine in biological matrices during pharmacokinetic studies.[2] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.[2][3]

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of fexofenadine.

Pharmacokinetics of Fexofenadine

Fexofenadine is characterized by low metabolic clearance and its disposition is heavily influenced by drug transporters.[4][5] Key pharmacokinetic parameters for fexofenadine are summarized in the table below.

ParameterValueReference
Bioavailability~33%[4][6]
Time to Peak Plasma Concentration (Tmax)1–3 hours[4][6]
Volume of Distribution (Vd)5.4–5.8 L/kg[4][6]
Plasma Protein Binding60–70%[4][6]
MetabolismMinimal (~5% of the dose)[4][6]
Major Elimination PathwayBiliary and renal excretion of unchanged drug[6]
Elimination Half-life (t1/2)11–15 hours[6]
TransportersSubstrate of P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)[4][5]

Experimental Protocols

Protocol 1: Quantification of Fexofenadine in Human Plasma using LC-MS/MS

This protocol describes a typical method for the analysis of fexofenadine in human plasma samples from a pharmacokinetic study, using this compound as an internal standard.

1. Materials and Reagents:

  • Fexofenadine hydrochloride (reference standard)

  • This compound (internal standard)

  • Human plasma (blank, from drug-free donors)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Primary Stock Solutions: Prepare individual stock solutions of fexofenadine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the fexofenadine stock solution in methanol to create working standards for the calibration curve (e.g., 1 to 500 ng/mL).[7]

  • Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a concentration of 200 ng/mL.[7]

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate fexofenadine working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation): [7]

  • To 50 µL of plasma sample (calibration standard, QC, or study sample), add 100 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 50 µL of the supernatant to an LC vial for analysis.

4. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase: A gradient of 20 mM ammonium formate in water and acetonitrile.[8]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Fexofenadine: m/z 502.3 → 466.4[9]

    • This compound: Adjust for the mass difference due to deuterium labeling. The exact transition should be determined by direct infusion of the standard.

5. Data Analysis:

  • Calculate the peak area ratio of fexofenadine to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of fexofenadine in the study samples from the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Diagrams

Pharmacokinetic_Study_Workflow cluster_preclinical Pre-analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Subject_Dosing Subject Dosing (Oral Fexofenadine) Blood_Sampling Serial Blood Sampling Subject_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing IS_Spiking Internal Standard Spiking (this compound) Sample_Thawing->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation LC_MS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation PK_Parameter_Calculation PK Parameter Calculation Concentration_Calculation->PK_Parameter_Calculation Report_Generation Report Generation PK_Parameter_Calculation->Report_Generation

Caption: Workflow for a fexofenadine pharmacokinetic study.

Fexofenadine_Transport_Metabolism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation Fexofenadine_Oral Oral Fexofenadine OATP OATP Fexofenadine_Oral->OATP Absorption Fexofenadine_in_cell Fexofenadine OATP->Fexofenadine_in_cell Pgp_efflux P-gp Pgp_efflux->Fexofenadine_Oral Fexofenadine_in_cell->Pgp_efflux Efflux Metabolism Minimal Metabolism (~5%) Fexofenadine_in_cell->Metabolism Fexofenadine_in_blood Fexofenadine to Circulation Fexofenadine_in_cell->Fexofenadine_in_blood Absorption

Caption: Fexofenadine absorption and transport in the intestine.

Discussion

The use of a stable isotope-labeled internal standard like this compound is critical for robust and reliable bioanalytical methods.[2] Since this compound has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer, effectively compensating for matrix effects and other sources of variability.[3]

The described LC-MS/MS method with protein precipitation is a rapid and simple approach suitable for high-throughput analysis in clinical pharmacokinetic studies.[7][10] The method demonstrates good linearity, precision, and accuracy for the quantification of fexofenadine in human plasma.[8]

Fexofenadine's pharmacokinetics are largely dictated by the activity of transporters such as P-gp and OATPs.[4][5] Therefore, studies investigating drug-drug interactions with inhibitors or inducers of these transporters are common. In such studies, the accurate quantification of fexofenadine is paramount, underscoring the importance of a validated bioanalytical method using a proper internal standard.

Conclusion

This compound is an essential tool for the accurate quantification of fexofenadine in pharmacokinetic studies. The provided protocols and information offer a framework for researchers to develop and validate robust bioanalytical methods, leading to a better understanding of the clinical pharmacology of fexofenadine.

References

Application Note and Protocol for Standard Curve Preparation using Meta-Fexofenadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fexofenadine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Accurate quantification of fexofenadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) as it compensates for variability in sample preparation and instrument response.[1] Meta-Fexofenadine-d6, a deuterated analog of a fexofenadine impurity, serves as an effective internal standard for the precise and accurate quantification of fexofenadine.[2]

This document provides a detailed protocol for the preparation of a standard curve for fexofenadine in a biological matrix (e.g., human plasma) using this compound as the internal standard. The methodology is based on established bioanalytical principles and data from published literature.

Materials and Reagents

  • Fexofenadine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Control human plasma (or other relevant biological matrix)

Stock and Working Solution Preparation

Fexofenadine Stock and Working Solutions

A primary stock solution of fexofenadine is prepared and then serially diluted to create working standard solutions for the calibration curve.

SolutionPreparationConcentration
Primary Stock Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride in methanol.1 mg/mL
Intermediate Stock A Dilute the Primary Stock solution with a 50:50 (v/v) mixture of methanol and water.100 µg/mL
Intermediate Stock B Dilute Intermediate Stock A with a 50:50 (v/v) mixture of methanol and water.10 µg/mL
Working Standards Prepare serial dilutions from the intermediate stock solutions using a 50:50 (v/v) mixture of methanol and water to cover the desired calibration range (e.g., 1-1000 ng/mL).Varies
This compound Internal Standard Working Solution
SolutionPreparationConcentration
Primary Stock Accurately weigh and dissolve an appropriate amount of this compound in methanol.1 mg/mL
Working Solution Dilute the Primary Stock solution with a 50:50 (v/v) mixture of methanol and water.100 ng/mL

Standard Curve Preparation in Biological Matrix

The standard curve is prepared by spiking the control biological matrix with the fexofenadine working standards and a fixed concentration of the this compound internal standard.

Calibration StandardFexofenadine Working Standard Concentration (ng/mL)Volume of Working Standard (µL)Volume of Internal Standard (µL)Volume of Blank Plasma (µL)Final Fexofenadine Concentration (ng/mL)
Blank0010900
STD 1101010801
STD 2501010805
STD 310010108010
STD 450010108050
STD 51000101080100
STD 65000101080500
STD 7100001010801000

Note: The volumes and concentrations can be adjusted based on the specific requirements of the assay and the sensitivity of the instrument.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting fexofenadine from plasma samples.[3][4][5]

  • Aliquot Samples: To 100 µL of each standard curve sample, quality control (QC) sample, and unknown sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube.

  • Vortex: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Inject: Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are typical starting parameters for the LC-MS/MS analysis of fexofenadine. Method optimization is recommended for specific instrumentation.

Liquid Chromatography
ParameterCondition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Column Temp 40 °C
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Fexofenadine: To be optimized (e.g., 502.3 > 466.3) this compound: To be optimized (e.g., 508.3 > 472.3)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Data Analysis and Acceptance Criteria

A calibration curve is constructed by plotting the peak area ratio of fexofenadine to this compound against the nominal concentration of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression is typically used for the curve fit.

Linearity
ParameterAcceptance CriteriaTypical Performance
Correlation Coefficient (r²) ≥ 0.99≥ 0.995
Calibration Points At least 6 non-zero standards.7-8 points
Accuracy The mean concentration should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantitation - LLOQ).Within ±15% (±20% at LLOQ)
Precision and Accuracy

Determined by analyzing replicate Quality Control (QC) samples at low, medium, and high concentrations.

LevelAcceptance Criteria (Precision - %CV)Acceptance Criteria (Accuracy - %Bias)
LLOQ≤ 20%Within ±20% of nominal concentration
Low≤ 15%Within ±15% of nominal concentration
Mid≤ 15%Within ±15% of nominal concentration
High≤ 15%Within ±15% of nominal concentration

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis stock_fexo Fexofenadine Stock Solution work_fexo Fexofenadine Working Standards stock_fexo->work_fexo Dilute spike Spike Matrix with Standards & IS work_fexo->spike stock_is This compound Stock Solution work_is Internal Standard Working Solution stock_is->work_is Dilute work_is->spike precip Protein Precipitation (Acetonitrile) spike->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Transfer centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for fexofenadine quantification using this compound.

Conclusion

This application note provides a comprehensive protocol for the preparation of a standard curve for the quantification of fexofenadine in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. Adherence to established validation guidelines is essential to ensure the reliability of the results.

References

Troubleshooting & Optimization

Addressing ion suppression in Fexofenadine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of ion suppression in the analysis of fexofenadine by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

Q1: My fexofenadine signal is significantly lower in plasma samples compared to the standard solution, even with a deuterated internal standard. What could be the cause?

A1: This suggests that your deuterated internal standard may not be adequately compensating for the matrix effects, a phenomenon known as differential ion suppression. Several factors could be at play:

  • Chromatographic Separation: Even a minor difference in retention time between fexofenadine and its deuterated internal standard can expose them to varying matrix components, leading to differential ion suppression.[1] This is sometimes referred to as the "isotope effect," where the deuterium-labeled compound may elute slightly earlier.[1]

  • High Concentration of Co-eluting Matrix Components: If a matrix component is present at a very high concentration, it can disproportionately suppress the ionization of both the analyte and the internal standard, leading to inaccurate quantification.[1]

  • Internal Standard Concentration: An excessively high concentration of the deuterated internal standard can cause self-suppression and interfere with the analyte's ionization.[1]

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that fexofenadine and its deuterated internal standard are co-eluting perfectly. If a slight separation is observed, chromatographic method optimization is necessary.[1]

  • Perform a Post-Column Infusion Experiment: This experiment will help identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to shift your analyte's elution time away from these areas.[1][2]

  • Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[1][3]

  • Dilute the Sample: Diluting your sample can lower the concentration of matrix components and reduce ion suppression.[1][4] However, ensure your analyte concentration remains above the instrument's limit of detection.[1]

  • Check Internal Standard Purity and Concentration: Verify the purity and concentration of your deuterated internal standard to rule out self-suppression issues.[1]

Q2: I am observing poor reproducibility and accuracy in my fexofenadine bioanalytical method. How can I identify if ion suppression is the root cause?

A2: Poor reproducibility and accuracy are common symptoms of unaddressed ion suppression. Here are two common techniques to detect and quantify the presence of matrix effects:

  • Post-Extraction Addition Method:

    • Analyze a blank matrix sample that has been spiked with the analyte after the extraction process.

    • Compare the response (peak area or height) of this post-extraction spiked sample to that of a neat solution of the analyte in the mobile phase.

    • A significantly lower signal in the matrix sample indicates the presence of ion suppression.[3]

  • Post-Column Infusion Method:

    • Continuously infuse a standard solution of fexofenadine directly into the mass spectrometer, bypassing the analytical column, to establish a stable baseline signal.[2]

    • Inject a blank, extracted plasma sample onto the LC system.

    • Any dip or decrease in the stable baseline signal corresponds to a region of ion suppression eluting from the column.[2] This allows you to identify the retention times where co-eluting matrix components are causing suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of fexofenadine LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of fexofenadine in the mass spectrometer's ion source.[2][3][5] This interference reduces the number of fexofenadine ions that reach the detector, leading to a decreased signal intensity and potentially inaccurate quantification.[5] It's important to note that tandem mass spectrometry (MS/MS) methods are just as susceptible to ion suppression as single MS techniques because the interference occurs during the initial ionization process.[3]

Q2: How do deuterated internal standards help in addressing ion suppression for fexofenadine?

A2: A deuterated internal standard (IS), such as d6-fexofenadine, is an ideal choice because it is chemically identical to fexofenadine but has a different mass due to the deuterium isotopes.[6][7] The key advantages are:

  • Similar Physicochemical Properties: It has nearly identical ionization efficiency and chromatographic retention time to fexofenadine.[3]

  • Co-elution: It co-elutes with the analyte, meaning it is exposed to the same matrix components at the same time.[3]

  • Compensation for Matrix Effects: Because it experiences the same degree of ion suppression as the analyte, the ratio of the analyte signal to the IS signal should remain constant, thus correcting for the signal loss and allowing for accurate quantification.[3]

Q3: What are the common sources of ion suppression in fexofenadine bioanalysis?

A3: The sources of ion suppression are varied and can originate from the sample matrix, sample preparation, or the LC system itself. Common sources include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors to ion suppression.[8]

  • Exogenous Substances: Contaminants introduced during sample collection and preparation, such as polymers leached from plastic tubes, can also cause suppression.[3]

  • Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and interfere with ionization.[3]

Q4: What are the most effective sample preparation techniques to minimize ion suppression for fexofenadine?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering fexofenadine. The effectiveness of different techniques in reducing ion suppression generally follows this trend:

Protein Precipitation < Liquid-Liquid Extraction (LLE) < Solid-Phase Extraction (SPE) [3]

  • Protein Precipitation: This is a simple and rapid technique but is the least effective at removing other matrix components besides proteins, often resulting in significant ion suppression.[3][9]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than protein precipitation by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous layer.[3]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing ion suppression as it provides the cleanest extracts. It utilizes a solid sorbent to selectively retain and elute fexofenadine, effectively removing a wide range of interfering matrix components.[1][3]

Q5: Can changing the ionization technique help reduce ion suppression?

A5: Yes, in some cases, switching the ionization technique can mitigate ion suppression.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often less susceptible to ion suppression than Electrospray Ionization (ESI).[3][5] This is because APCI involves a gas-phase ionization mechanism that is less affected by the physical properties of the droplets, which are a key factor in ESI-related ion suppression.[5]

  • Switching ESI Polarity: Switching from positive to negative ionization mode (or vice versa) can sometimes help. Fewer compounds are typically ionizable in negative mode, which may eliminate the specific co-eluting species causing the suppression.[3][5] This is only a viable option if fexofenadine can be efficiently ionized in the alternative mode.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Configure the LC-MS/MS system as shown in the diagram below.

    • Use a T-connector to introduce the analyte solution post-column.

  • Analyte Infusion:

    • Prepare a standard solution of fexofenadine in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

    • Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream coming from the analytical column, just before it enters the mass spectrometer's ion source.

  • Establish a Stable Baseline:

    • Allow the infused fexofenadine solution to enter the mass spectrometer until a stable, elevated baseline is observed in the mass chromatogram for the fexofenadine transition.

  • Inject Blank Matrix:

    • Inject a blank, extracted sample (e.g., protein-precipitated plasma) onto the LC column and begin the chromatographic run.

  • Data Analysis:

    • Monitor the fexofenadine mass chromatogram. Any significant drop or dip in the baseline signal indicates a region where co-eluting components from the blank matrix are suppressing the ionization of the infused fexofenadine.[2]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To effectively clean up plasma samples for fexofenadine analysis and minimize matrix effects.

Methodology:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard solution.

    • Acidify the sample by adding an appropriate volume of a weak acid (e.g., phosphoric acid) to facilitate binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol followed by water through the cartridge.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute fexofenadine and the internal standard from the cartridge using a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase, vortex, and inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Fexofenadine Recovery and Matrix Effect

Sample Preparation TechniqueAnalyteQC LevelNominal Concentration (ng/mL)Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationFexofenadineLQC3.092.995.5[10]
MQC10098.097.7[10]
HQC40095.993.9[10]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. A matrix effect of ~100% indicates negligible ion suppression or enhancement.

Visualizations

IonSuppressionMechanism cluster_ESI_Source Electrospray Ion Source Droplet Charged Droplet (Analyte + Matrix) SolventEvap Solvent Evaporation Droplet->SolventEvap IonEvap Ion Evaporation SolventEvap->IonEvap Competition for Surface/Charge GasPhaseIons Gas-Phase Ions (Analyte + Matrix) IonEvap->GasPhaseIons MS_Inlet MS Inlet GasPhaseIons->MS_Inlet Suppressed Analyte Signal

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

TroubleshootingWorkflow Start Poor Reproducibility or Low Analyte Signal CheckIS Verify IS Co-elution with Analyte Start->CheckIS PostColumn Perform Post-Column Infusion Experiment CheckIS->PostColumn Co-elution OK OptimizeChroma Optimize Chromatography to Separate from Suppression Zones CheckIS->OptimizeChroma Separation Observed PostColumn->OptimizeChroma Suppression Zones Identified ImproveSamplePrep Improve Sample Prep (LLE or SPE) PostColumn->ImproveSamplePrep No Clear Zones or Suppression is Broad OptimizeChroma->ImproveSamplePrep DiluteSample Dilute Sample ImproveSamplePrep->DiluteSample End Accurate & Reproducible Quantification DiluteSample->End

Caption: Troubleshooting workflow for addressing ion suppression.

References

Technical Support Center: Optimizing MS/MS Transitions for Meta-Fexofenadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MS/MS transitions for Meta-Fexofenadine-d6.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound?

A1: this compound is expected to readily protonate under positive electrospray ionization (ESI+) conditions. Given its molecular formula of C₃₂H₃₃D₆NO₄, the monoisotopic mass is approximately 507.3 g/mol [1][2][3]. Therefore, the expected precursor ion to monitor in the first quadrupole (Q1) would be the protonated molecule, [M+H]⁺, at m/z 508.3.

Q2: What are the most common product ions for fexofenadine and how can I extrapolate this to this compound?

A2: For fexofenadine (m/z 502.3), a common and intense product ion observed is m/z 466.2[4][5]. This corresponds to the neutral loss of water (H₂O) and a subsequent fragmentation. For this compound, with the deuterium labels on the α,α-dimethylbenzeneacetic acid moiety, the fragmentation pattern is expected to be similar. The primary fragmentation would also involve the neutral loss of water. Therefore, a primary product ion to target would be around m/z 472.3 (508.3 - 18 for H₂O and considering the location of the deuterium atoms). Other potential product ions can be identified by performing a product ion scan on the precursor ion.

Q3: I am not seeing a strong signal for my precursor ion. What should I check?

A3: Several factors could contribute to a weak precursor ion signal. First, verify the purity and concentration of your this compound standard. Ensure your mobile phase composition is appropriate for positive ionization; acidic additives like formic acid (0.1%) usually enhance protonation. Check the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. Finally, confirm that the mass spectrometer is properly calibrated.

Q4: How do I determine the optimal collision energy (CE) for my transitions?

A4: The optimal collision energy is determined experimentally by infusing a solution of this compound into the mass spectrometer and performing a product ion scan to identify potential product ions. Once you have selected your product ions, you will perform a collision energy optimization experiment. This involves monitoring the intensity of each product ion while ramping the collision energy. The CE that produces the highest and most stable intensity for a specific product ion is the optimal CE for that transition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Improper ESI source conditions.Optimize source parameters such as capillary voltage, gas flows, and temperature.
Incorrect mobile phase composition.Ensure the mobile phase promotes ionization (e.g., add 0.1% formic acid for ESI+).
Low analyte concentration.Prepare a fresh, higher concentration standard for initial optimization.
Unstable Signal/High Noise Contaminated source or transfer optics.Clean the mass spectrometer source and ion transfer optics according to the manufacturer's guidelines.
Inconsistent mobile phase delivery.Check the LC pump for pressure fluctuations and ensure proper solvent mixing.
Co-eluting interferences.If using LC-MS/MS, adjust the chromatographic method to separate the analyte from interfering matrix components.
Multiple Potential Precursor Ions In-source fragmentation or adduction.Adjust source fragmentation parameters (e.g., fragmentor voltage) to minimize in-source fragmentation. Consider if adducts (e.g., [M+Na]⁺) are being formed and if the mobile phase needs modification.
Poor Fragmentation/Low Product Ion Intensity Suboptimal collision energy.Perform a collision energy optimization experiment to find the ideal CE for each transition.
Incorrect product ions selected.Perform a product ion scan to identify the most intense and specific fragment ions for this compound.

Experimental Protocols

Protocol 1: Determination of Precursor Ion and Optimal Product Ions
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan in Q1: Set the mass spectrometer to perform a full scan in the first quadrupole (Q1) over a mass range that includes the expected precursor ion (e.g., m/z 400-600).

  • Identify the Precursor Ion: Identify the most intense ion corresponding to the protonated this compound, which is expected at m/z 508.3.

  • Product Ion Scan: Set the mass spectrometer to isolate the precursor ion (m/z 508.3) in Q1 and scan for product ions in the third quadrupole (Q3) after fragmentation in the collision cell (Q2).

  • Select Product Ions: Identify the most intense and stable product ions from the resulting spectrum.

Protocol 2: Optimization of Collision Energy (CE)
  • Select Transitions: Based on Protocol 1, select the precursor ion and at least two of the most intense product ions to create your MRM (Multiple Reaction Monitoring) transitions.

  • Collision Energy Ramp: For each selected transition, set up an experiment to ramp the collision energy over a range (e.g., 5-50 V in 2 V increments).

  • Monitor Ion Intensity: While infusing the standard solution, monitor the intensity of the product ion at each collision energy setting.

  • Determine Optimal CE: Plot the product ion intensity as a function of collision energy. The CE that yields the maximum intensity is the optimal collision energy for that specific transition.

  • Finalize MRM Method: Create a new acquisition method using the optimized MRM transitions and their corresponding optimal collision energies.

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Starting Collision Energy (V)
This compound508.3472.325 - 35
This compound508.3(To be determined experimentally)(To be determined experimentally)
Fexofenadine (for reference)502.3466.227[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infusion Direct Infusion & Precursor ID cluster_product_ion Product Ion Determination cluster_ce_opt Collision Energy Optimization cluster_final Final Method prep_std Prepare 1 µg/mL This compound Standard infuse Infuse Standard into MS prep_std->infuse q1_scan Perform Q1 Full Scan infuse->q1_scan id_precursor Identify Precursor Ion (m/z 508.3) q1_scan->id_precursor product_scan Perform Product Ion Scan on m/z 508.3 id_precursor->product_scan select_products Select Intense & Stable Product Ions product_scan->select_products ce_ramp Ramp Collision Energy for each transition select_products->ce_ramp plot_intensity Plot Intensity vs. CE ce_ramp->plot_intensity determine_ce Determine Optimal CE plot_intensity->determine_ce final_method Create Final MRM Method with Optimized Transitions determine_ce->final_method

Caption: Workflow for optimizing MS/MS transitions for this compound.

References

Troubleshooting poor recovery of Fexofenadine from samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fexofenadine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the quantification of Fexofenadine from biological samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Recovery of Fexofenadine Using Liquid-Liquid Extraction (LLE)

Q: My recovery of Fexofenadine using LLE is consistently low (below 50%). What are the potential causes and how can I improve it?

A: Low recovery in LLE is a common issue and can be attributed to several factors related to Fexofenadine's physicochemical properties. Fexofenadine is a zwitterionic molecule, meaning it has both acidic and basic functional groups with pKa values of approximately 4.25 and 9.53, respectively[1]. This dual nature makes its extraction highly dependent on the pH of the sample and the choice of extraction solvent.

Troubleshooting Steps:

  • pH Optimization: The pH of the aqueous sample must be carefully adjusted to neutralize the charge on the Fexofenadine molecule, thereby increasing its partitioning into the organic solvent.

    • Acidic pH Adjustment: Adjusting the sample pH to be below the pKa of the carboxyl group (e.g., pH 2.5-3.5) will protonate it, leaving a net positive charge on the amine group.

    • Basic pH Adjustment: Conversely, adjusting the pH above the pKa of the amine group (e.g., pH > 10) will deprotonate it, leaving a net negative charge on the carboxyl group.

    • Isoelectric Point: Extraction at the isoelectric point (pI) can also be effective. The optimal pH should be empirically determined. One study suggests a donor phase pH of 2.5 for a hollow fiber liquid phase microextraction[2].

  • Solvent Selection: The choice of organic solvent is critical. A single solvent may not be efficient.

    • Solvent Polarity: Use a solvent or a mixture of solvents with appropriate polarity to effectively solvate the Fexofenadine molecule.

    • Solvent Mixtures: Studies have shown that mixtures of solvents can be more effective. For instance, a combination of dichloromethane, ethyl acetate, and diethyl ether has been used[3]. The optimal ratio should be determined experimentally.

  • Insufficient Phase Separation: Ensure complete separation of the aqueous and organic layers. Emulsions can form, trapping the analyte at the interface.

    • Centrifugation: Increase the centrifugation time or speed to break up emulsions.

    • Salt Addition: Adding salt (salting out) to the aqueous phase can increase its polarity and promote better phase separation.

Issue 2: Low Recovery with Protein Precipitation (PPT)

Q: I am using protein precipitation with acetonitrile, but my Fexofenadine recovery is poor and I'm observing peak splitting in my chromatogram. What should I do?

A: This is a frequent problem when using acetonitrile for protein precipitation with certain analytes.

Troubleshooting Steps:

  • Choice of Precipitating Agent: Acetonitrile may not be the optimal choice for Fexofenadine.

    • Switch to Methanol: Fexofenadine is soluble in methanol[4]. Several studies have demonstrated that methanol is a more suitable protein precipitating agent, with recovery rates reported to be over 90%[3]. Acetonitrile can sometimes cause the analyte to co-precipitate with the proteins, leading to low recovery.

  • Sample to Solvent Ratio: The ratio of the sample to the precipitating solvent is important.

    • Optimization: A common starting point is a 1:3 or 1:4 ratio (e.g., 100 µL of plasma to 300-400 µL of cold methanol). This ratio should be optimized to ensure complete protein precipitation without excessively diluting the sample.

  • Temperature: Performing the precipitation at low temperatures can improve the efficiency of protein removal.

    • Ice Bath: Keep your samples and methanol on an ice bath during the procedure.

  • Peak Splitting: Peak splitting with acetonitrile precipitation can be due to solvent incompatibility with the mobile phase[3].

    • Solvent Evaporation and Reconstitution: After precipitation and centrifugation, evaporate the supernatant (containing the Fexofenadine) to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent that is identical to or weaker than your mobile phase. This will ensure a sharp peak shape upon injection.

Issue 3: Inconsistent Results with Solid-Phase Extraction (SPE)

Q: My Fexofenadine recovery using SPE is variable between samples. How can I improve the reproducibility?

A: Variability in SPE is often due to incomplete optimization of the extraction steps.

Troubleshooting Steps:

  • Sorbent Selection: The choice of SPE sorbent is crucial. For a zwitterionic compound like Fexofenadine, a mixed-mode sorbent (containing both ion-exchange and reversed-phase functionalities) is often ideal. C18 bonded-phase extraction cartridges have been used successfully with reported mean recoveries of 72.8-76.7%[5].

  • pH Control in Loading, Washing, and Elution:

    • Loading: The pH of the sample during loading should be adjusted to ensure the analyte is retained on the sorbent. For a mixed-mode cation exchange sorbent, a slightly acidic pH (e.g., pH 6) would ensure the carboxylic acid is ionized (negative charge) and the amine is protonated (positive charge), allowing for retention by both reversed-phase and cation-exchange mechanisms.

    • Washing: The wash step is critical for removing interferences without eluting the analyte. Use a wash solvent that is strong enough to remove impurities but weak enough to leave Fexofenadine bound to the sorbent. This may involve adjusting the pH or the organic solvent percentage.

    • Elution: The elution solvent must be strong enough to disrupt the interactions between Fexofenadine and the sorbent. For a mixed-mode sorbent, this might involve using a solvent with a high percentage of organic modifier and a pH adjustment to neutralize one of the functional groups of Fexofenadine. For example, adding a small amount of ammonia or formic acid to the elution solvent can be effective.

  • Flow Rate: Ensure a consistent and slow flow rate during sample loading, washing, and elution to allow for proper equilibration and interaction with the sorbent.

  • Drying Step: For non-polar elution solvents, a thorough drying step after the wash is essential to prevent poor recovery.

Quantitative Data Summary

The following tables summarize reported recovery data for Fexofenadine using different extraction techniques.

Table 1: Comparison of Fexofenadine Recovery by Extraction Method

Extraction MethodSolvent/SorbentSample MatrixAverage Recovery (%)Reference
Protein PrecipitationMethanolSerum> 90%[3]
Protein PrecipitationAcetonitrileSerumLower than methanol, peak splitting observed[3]
Liquid-Liquid ExtractionDichloromethane:Ethyl acetate:Diethyl etherSerum33 - 42%[3]
Solid-Phase ExtractionC18Plasma72.8 - 76.7%[5]
Hollow Fiber Liquid Phase MicroextractionToluenePlasma64%[2]

Table 2: Recovery of Fexofenadine using Methanol Protein Precipitation at Different Concentrations

Spiked Concentration (µg/mL)Average Recovery (%)
0.897.89
1.6102.93
2.4101.52
3.299.87
(Data synthesized from a study demonstrating good recovery with methanol PPT)[3]

Experimental Protocols

Protocol 1: Protein Precipitation using Methanol

This protocol is recommended for high-recovery extraction of Fexofenadine from serum or plasma.

  • Sample Preparation: Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Addition of Internal Standard (IS): Spike the sample with an appropriate volume of the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase or a compatible solvent.

  • Analysis: Vortex briefly and inject a suitable volume into the analytical instrument (e.g., HPLC, LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol provides a cleaner extract compared to protein precipitation.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the cartridge go dry.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 0.1% formic acid in water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the Fexofenadine with 1 mL of methanol into a clean collection tube. A second elution may be performed to ensure complete recovery.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject the reconstituted sample into the analytical system.

Visualizations

Fexofenadine_Troubleshooting_Workflow cluster_start Start: Poor Fexofenadine Recovery cluster_extraction Identify Extraction Method cluster_lle Troubleshooting LLE cluster_ppt Troubleshooting PPT cluster_spe Troubleshooting SPE cluster_end Resolution start Poor Recovery Observed method Which extraction method was used? start->method lle_check Check pH & Solvent method->lle_check LLE ppt_check Check Precipitating Agent method->ppt_check PPT spe_check Review SPE Steps method->spe_check SPE lle_ph Optimize Sample pH (e.g., pH 2.5-3.5) lle_check->lle_ph lle_solvent Use Solvent Mixture (e.g., DCM:EtOAc:Ether) lle_check->lle_solvent end_node Recovery Improved lle_ph->end_node lle_solvent->end_node ppt_solvent Switch from Acetonitrile to Methanol ppt_check->ppt_solvent ppt_reconstitute Evaporate & Reconstitute in Mobile Phase ppt_solvent->ppt_reconstitute If peak splitting occurs ppt_solvent->end_node ppt_reconstitute->end_node spe_sorbent Consider Mixed-Mode Sorbent spe_check->spe_sorbent spe_ph Optimize pH for Load/Wash/Elute Steps spe_check->spe_ph spe_sorbent->end_node spe_ph->end_node

Caption: Troubleshooting workflow for poor Fexofenadine recovery.

Fexofenadine_Mechanism_of_Action cluster_allergen Allergic Response Initiation cluster_mediators Mediator Release cluster_receptor Receptor Interaction cluster_symptoms Physiological Effect cluster_drug Drug Intervention allergen Allergen Exposure mast_cell Mast Cell / Basophil allergen->mast_cell degranulation Degranulation mast_cell->degranulation histamine Histamine Release degranulation->histamine binding Histamine Binding histamine->binding h1_receptor H1 Receptor (on target cells) h1_receptor->binding symptoms Allergic Symptoms (e.g., vasodilation, itching) binding->symptoms fexofenadine Fexofenadine fexofenadine->h1_receptor Blocks Binding (Antagonist)

Caption: Fexofenadine's mechanism as an H1 receptor antagonist.

References

Technical Support Center: Meta-Fexofenadine-d6 Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Meta-Fexofenadine-d6. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a deuterated analog of Meta-Fexofenadine, which is a metabolite of the antihistamine Fexofenadine. Its primary application is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of fexofenadine and its metabolites in various biological matrices. The deuterium labeling provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, allowing for accurate quantification of the unlabeled analyte.

Q2: How should I store my stock solutions of this compound?

A2: Stock solutions of fexofenadine hydrochloride (a close analog) have been shown to be stable for extended periods under specific conditions. A stock solution of 0.5 mg/mL in mobile phase is stable for up to 3.5 months under refrigeration and for 18 days at room temperature.[1] For optimal stability, it is recommended to store stock solutions at ≤ -20°C in a tightly sealed container, protected from light.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: Based on stability data for the parent compound, fexofenadine, the following storage conditions are recommended for biological samples:

  • Long-Term Storage: For long-term stability, plasma samples should be stored at -80°C. Fexofenadine in plasma has been shown to be stable for up to 445 days at this temperature.[2][3]

  • Short-Term Storage: At room temperature, fexofenadine in plasma is stable for up to 6 hours.[2][3]

  • Refrigerated Storage: For short-term storage, keeping samples at 2-8°C is advisable, although specific stability data at this temperature is limited in the reviewed literature. A study on fexofenadine hydrochloride solutions suggests stability for at least 8 days under refrigeration.[1]

Q4: Is this compound susceptible to freeze-thaw cycles?

A4: Based on studies of fexofenadine, it is considered stable for at least three freeze-thaw cycles when stored in plasma.[2][3] However, it is always best practice to minimize the number of freeze-thaw cycles for any biological sample to maintain sample integrity.

Stability Data Summary

The following tables summarize the stability of fexofenadine in human plasma under various conditions. This data can be used as a reliable proxy for the stability of this compound.

Table 1: Long-Term Stability of Fexofenadine in Human Plasma

Storage TemperatureDurationStability Assessment
-80°C445 daysStable

Data sourced from a public assessment report on fexofenadine hydrochloride.[2][3]

Table 2: Short-Term (Bench-Top) Stability of Fexofenadine in Human Plasma

Storage TemperatureDurationStability Assessment
Room TemperatureUp to 6 hoursStable

Data sourced from a public assessment report on fexofenadine hydrochloride.[2][3]

Table 3: Freeze-Thaw Stability of Fexofenadine in Human Plasma

Number of CyclesStorage Temperature During FreezeStability Assessment
3-20°C to -80°CStable

Data sourced from a public assessment report on fexofenadine hydrochloride.[2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during the analysis of this compound in biological matrices.

Problem 1: Low or no signal from this compound internal standard.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution of this compound. Verify the storage conditions of the stock solution (should be ≤ -20°C and protected from light).
Improper sample preparation Review the sample preparation protocol (e.g., protein precipitation, solid-phase extraction). Ensure complete extraction and minimize sample loss.
Instrumental issues Check the LC-MS/MS system for proper functioning. Verify the infusion of the internal standard solution directly into the mass spectrometer to confirm signal. Check for any blockages in the LC system.
Matrix effects Evaluate for ion suppression or enhancement in the specific biological matrix. Consider using a different sample clean-up method or adjusting chromatographic conditions.

Problem 2: High variability in this compound signal across samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling Ensure uniform sample collection, processing, and storage procedures for all samples. Minimize the time samples are kept at room temperature.
Pipetting errors Calibrate and verify the accuracy of all pipettes used for adding the internal standard and for sample transfers.
Incomplete vortexing/mixing Ensure thorough mixing of the internal standard with the biological matrix before further processing.
Autosampler issues Check the autosampler for consistent injection volumes. Investigate the stability of the processed samples in the autosampler over the duration of the analytical run. Fexofenadine has been shown to be stable in the autosampler for at least 24 hours.[4]

Problem 3: Presence of interfering peaks at the retention time of this compound.

Possible Cause Troubleshooting Step
Contamination Check all reagents, solvents, and labware for potential sources of contamination. Run blank matrix samples to identify the source of interference.
Co-eluting metabolites or matrix components Optimize the chromatographic method to improve the separation of this compound from interfering peaks. This may involve changing the mobile phase composition, gradient, or column chemistry.
Isotopic contribution from the analyte If analyzing high concentrations of the unlabeled analyte, check for potential isotopic contribution to the internal standard signal. This is generally minimal with a d6-labeled standard.

Experimental Protocols

1. Protocol for Quantification of Fexofenadine using this compound as Internal Standard by LC-MS/MS

This protocol is a general guideline and should be validated for your specific application and matrix.

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen biological samples (plasma, urine, or whole blood homogenate) at room temperature.

    • To a 100 µL aliquot of the sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Vortex for 30 seconds.

    • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to achieve separation from matrix components.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Fexofenadine: Q1/Q3 transition (e.g., m/z 502.3 → 466.3).

      • This compound: Q1/Q3 transition (e.g., m/z 508.3 → 472.3).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

2. Forced Degradation Study Protocol

To understand the potential degradation pathways, forced degradation studies can be performed.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples by a stability-indicating chromatographic method to separate the parent compound from any degradation products.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, Blood) Add_IS Add this compound Internal Standard Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Vortex1->Protein_Precipitation Vortex2 Vortex Protein_Precipitation->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Figure 1. A typical experimental workflow for the quantification of an analyte using this compound as an internal standard.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_IS_Signal Check Internal Standard (this compound) Signal Start->Check_IS_Signal IS_Signal_OK IS Signal Consistent? Check_IS_Signal->IS_Signal_OK Analyte_Signal_Issue Investigate Analyte (e.g., Degradation, Matrix Effects) IS_Signal_OK->Analyte_Signal_Issue Yes IS_Signal_Low Low or No IS Signal IS_Signal_OK->IS_Signal_Low No (Low/Absent) IS_Signal_Variable Variable IS Signal IS_Signal_OK->IS_Signal_Variable No (Variable) End Resolved Analyte_Signal_Issue->End Check_Stock Verify IS Stock Solution Integrity IS_Signal_Low->Check_Stock Check_Prep Review Sample Preparation Steps IS_Signal_Low->Check_Prep Check_Instrument Check Instrument Performance IS_Signal_Low->Check_Instrument Check_Handling Review Sample Handling Procedures IS_Signal_Variable->Check_Handling Check_Pipetting Verify Pipetting Accuracy IS_Signal_Variable->Check_Pipetting Check_Stock->End Check_Prep->End Check_Instrument->End Check_Handling->End Check_Pipetting->End

Figure 2. A decision tree for troubleshooting common issues during the analysis of this compound.

References

Resolving co-eluting peaks in Fexofenadine impurity analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the analysis of Fexofenadine impurities.

Frequently Asked Questions (FAQs)

Q1: Which are the common impurities of Fexofenadine that might co-elute?

A1: The most commonly reported impurities for Fexofenadine hydrochloride include Fexofenadine related compound A (keto-fexofenadine), related compound B (meta-isomer), related compound C (methyl ester of fexofenadine), and related compound D (methyl ester of keto-fexofenadine).[1][2] Additionally, forced degradation studies show that Fexofenadine can degrade under oxidative, acidic, and basic conditions, potentially creating other impurities that may interfere with the main peak or other known impurities.[3][4] The structural similarity between Fexofenadine and its related compounds, particularly the meta-isomer (Impurity B), makes them prone to co-elution.[4][5]

Q2: My chromatogram shows a shoulder on the main Fexofenadine peak. What is the likely cause?

A2: A shoulder on the Fexofenadine peak often indicates the presence of a closely eluting impurity. Fexofenadine related compound B (the meta-isomer) is a critical impurity known to elute very close to the main Fexofenadine peak.[4] Another possibility is an oxidative degradation product, such as Fexofenadine N-oxide, which has been observed in stress studies.[4] To confirm the identity of the co-eluting peak, a diode array detector (DAD) can be used for peak purity analysis.[6] If the UV spectra across the peak are not identical, it confirms the presence of a co-eluting compound.[6]

Q3: What are the typical starting HPLC conditions for Fexofenadine impurity analysis as per pharmacopeial methods?

A3: Pharmacopeial methods, such as those in the USP, often serve as a starting point. A typical method involves a reversed-phase C8 or C18 column, but phenyl-based columns (L11) are also specified for separating Fexofenadine from its organic impurities, particularly Impurity A.[7][8]

A common isocratic method might use a mobile phase consisting of an acetonitrile and buffer mixture. For example, one USP monograph method uses a mobile phase of Acetonitrile, Buffer, and Triethylamine (350:650:3, v/v/v), where the buffer is a phosphate and perchlorate solution adjusted to pH 2.0 with phosphoric acid.[7][9] Detection is typically performed at 220 nm.[7][9]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks observed during Fexofenadine impurity analysis.

Problem: Poor resolution between Fexofenadine and a known impurity (e.g., Impurity B).

The following workflow provides a step-by-step process for troubleshooting and resolving the co-elution issue.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks Start Co-elution or Poor Resolution Observed (Rs < 1.5) CheckSS Verify System Suitability (Tailing, Plate Count, Pressure) Start->CheckSS Begin OptimizeMP Step 1: Optimize Mobile Phase CheckSS->OptimizeMP If System OK ChangeCol Step 2: Change Stationary Phase OptimizeMP->ChangeCol If Resolution Still Poor Success Resolution Achieved (Rs >= 1.5) OptimizeMP->Success If Successful OptimizeTempFlow Step 3: Adjust Temperature & Flow Rate ChangeCol->OptimizeTempFlow If Minor Improvement Needed ChangeCol->Success If Successful OptimizeTempFlow->Success Final Check

A logical workflow for troubleshooting poor peak resolution.
Step 1: Mobile Phase Optimization

If system suitability parameters are met but resolution is poor, the first and often most effective strategy is to alter the mobile phase composition to improve selectivity (α).[6][10]

Scenario 1.1: Adjusting Mobile Phase pH

Fexofenadine is a carboxylic acid, and its impurities may have different pKa values. Modifying the mobile phase pH can change the ionization state of the analytes, altering their retention and improving separation.[10]

Experimental Protocol: pH Modification

  • Baseline Method: Start with the initial method where co-elution is observed.

  • Identify pKa: Fexofenadine has a pKa of approximately 4.25.

  • pH Adjustment: Prepare mobile phase buffers at different pH values, for instance, pH 2.7 and pH 3.7. A low pH (e.g., 2.7) ensures that the carboxylic acid group is fully protonated, which can enhance retention on a C18 column.[1]

  • Analysis: Equilibrate the column with the new mobile phase and inject the sample.

  • Evaluation: Compare the chromatograms to see if the resolution between the critical pair has improved.

Table 1: Effect of Mobile Phase pH on Resolution

ParameterMethod A (Initial, pH 5.25)Method B (Optimized, pH 2.7)
Mobile Phase Acetonitrile:Phosphate BufferMethanol:Phosphate Buffer with 1-octane sulphonic acid
pH 5.252.7
Fexofenadine RT (min) 8.510.7
Impurity B RT (min) 8.712.0
Resolution (Rs) 0.92.1

Note: Data is illustrative, based on principles described in cited literature.[1][11]

Scenario 1.2: Changing Organic Modifier

Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent properties. Methanol is a protic solvent and can engage in different intermolecular interactions with the analytes and stationary phase compared to the aprotic acetonitrile.

Experimental Protocol: Organic Modifier Change

  • Baseline Method: Use the established method with Acetonitrile as the organic modifier.

  • Solvent Substitution: Prepare a new mobile phase where acetonitrile is replaced with methanol, keeping the buffer and gradient/isocratic ratio the same.

  • Re-equilibration: Thoroughly flush the system and equilibrate the column with the new methanol-based mobile phase.

  • Analysis & Evaluation: Inject the sample and compare the resolution of the critical pair to the baseline method.

Step 2: Stationary Phase Selectivity

If mobile phase optimization does not yield baseline separation, changing the column chemistry is the next logical step.[6][12] Different stationary phases offer unique retention mechanisms.

Scenario 2.1: Switching from a C18 to a Phenyl-Hexyl Column

While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns provide alternative selectivity through π-π interactions with aromatic analytes like Fexofenadine and its impurities. This can be highly effective for separating isomers.

Experimental Protocol: Changing Column Type

  • Install New Column: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions (e.g., 250 x 4.6 mm, 5 µm).[7]

  • Method Adaptation: Use the mobile phase conditions from the USP monograph for organic impurities, which is designed for a phenyl-based (L11) column.[7][8]

  • System Equilibration: Equilibrate the new column until a stable baseline is achieved.

  • Analysis: Inject a system suitability solution containing Fexofenadine and the critical impurity (e.g., Impurity A or B) to confirm resolution. The USP requires a resolution of no less than 10 between Fexofenadine and Impurity A.[7]

Table 2: Comparison of Stationary Phases for Fexofenadine/Impurity A Separation

ParameterZORBAX® SB-Phenyl (USP Method)Kinetex® Phenyl-Hexyl (Alternative)
Stationary Phase Type L11L11
Fexofenadine RT (min) ~6.0~7.5
Impurity A RT (min) ~7.5~9.5
Resolution (Rs) 11.212.5
Tailing Factor (Fex) 1.21.1

Source: Data adapted from Phenomenex application note AN-1178.[7]

Step 3: Adjusting Temperature and Flow Rate

Fine-tuning the column temperature and mobile phase flow rate can be used to improve resolution, although their effect is generally less pronounced than changing mobile phase or stationary phase.[13]

  • Temperature: Increasing column temperature generally decreases retention times and can improve peak efficiency (sharper peaks), but may also alter selectivity.[12][13] A good starting point is often between 30-40°C.[9][13]

  • Flow Rate: Lowering the flow rate can increase peak retention and improve resolution by allowing more time for interactions between the analytes and the stationary phase, but it will also increase the analysis time.[10][13]

G cluster_1 Parameter Influence on Resolution Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution MobilePhase Mobile Phase (pH, Organic Modifier) MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Selectivity Temperature Temperature Temperature->Selectivity Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency

Relationship between key HPLC parameters and peak resolution.

References

Fexofenadine Chromatographic Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with fexofenadine retention during chromatographic analysis. The content is structured to directly address common challenges related to mobile phase composition.

Troubleshooting Guide

This guide addresses common problems related to fexofenadine's retention time and peak shape, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or Drifting Retention Times

Question: My fexofenadine peak's retention time is shifting between injections or across a sequence. What could be the cause?

Answer: Retention time instability for fexofenadine, an amphoteric compound, is often linked to the mobile phase.[1][2] Here are the primary factors to investigate:

  • Mobile Phase pH Instability: Fexofenadine has both a carboxylic acid and an alicyclic amine moiety, making its ionization state and retention highly sensitive to the mobile phase pH.[1][2] Inadequate buffering can lead to pH shifts and, consequently, retention time drift.

    • Solution: Ensure your buffer has sufficient capacity at the target pH. The buffer's pKa should be within ±1 pH unit of the mobile phase pH. Prepare fresh buffer for each analysis run and always confirm the final mobile phase pH after mixing aqueous and organic components.

  • Improper Mobile Phase Preparation: Inconsistent mixing of the aqueous and organic phases can lead to a non-homogenous mobile phase, causing retention time fluctuations.

    • Solution: Premix the mobile phase components thoroughly and degas the solution before use.[1] Using a gradient proportioning valve for isocratic elution can sometimes introduce variability; if possible, try manually premixing the mobile phase.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature throughout the analysis.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The fexofenadine peak in my chromatogram is showing significant tailing. How can I improve the peak symmetry?

Answer: Peak tailing for fexofenadine is a common issue, often caused by interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of fexofenadine, leading to peak tailing.[2]

    • Solution 1: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1-1% v/v).[1][2] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with fexofenadine.

    • Solution 2: Operate at Low pH: At a low pH (e.g., 2.7-3.7), the silanol groups are protonated and less likely to interact with the protonated amine of fexofenadine.[1][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape.

    • Solution: Experiment with adjusting the mobile phase pH. A study found that a pH of 2.7 provided good separation and peak shape for fexofenadine and its related impurities.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or the concentration of the sample.

Question: My fexofenadine peak is fronting. What is the likely cause?

Answer: Peak fronting is less common than tailing for fexofenadine but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent is necessary, ensure it is as weak as or weaker than the mobile phase.

  • Column Degradation: A void or channel in the column packing material can lead to peak fronting.

    • Solution: If you suspect column degradation, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for fexofenadine analysis in reversed-phase HPLC?

A1: The optimal pH for fexofenadine analysis depends on the specific separation goals. Fexofenadine is an amphoteric molecule, and its retention is highly dependent on pH.[1][2]

  • Low pH (2.5 - 4.5): This range is commonly used. At these pH values, the carboxylic acid group is protonated (neutral), and the amine group is protonated (positive charge). This results in good retention on C18 and C8 columns. Several methods have been successfully developed at pH 2.7 and 3.7.[1][3] A stable response for fexofenadine sensors was observed over a pH range of 2.0-4.5.[5]

  • High pH (around 7.5 - 9.4): At higher pH values, the carboxylic acid group is deprotonated (negative charge), and the amine group is neutral. This can also be used for retention on suitable columns. Methods have been reported at pH 7.5 and 9.4.[6][7]

Q2: What is the role of triethylamine (TEA) in the mobile phase for fexofenadine analysis?

A2: Triethylamine (TEA) is often added to the mobile phase as a "silanol blocker" or "peak modifier."[2] Residual silanol groups on the surface of silica-based HPLC columns can cause peak tailing for basic compounds like fexofenadine. TEA, being a small basic molecule, competes with fexofenadine for these active sites, thereby improving peak symmetry.[2] Concentrations around 1% (v/v) have been shown to be effective.[2]

Q3: Which organic modifier, methanol or acetonitrile, is better for fexofenadine separation?

A3: Both methanol and acetonitrile are commonly used as organic modifiers in the mobile phase for fexofenadine analysis. The choice depends on the desired selectivity and resolution from impurities or other components in the sample.

  • Methanol: Several methods have been developed using methanol, often in combination with a phosphate buffer.[1][2] One study found that a mobile phase containing 40% methanol provided a satisfactory separation of fexofenadine and its four related impurities.[2]

  • Acetonitrile: Acetonitrile is also widely used and can offer different selectivity compared to methanol. It has been used in various ratios with buffers like phosphate and acetate.[6][7][8]

The optimal organic modifier and its concentration should be determined during method development to achieve the best separation for the specific sample matrix.

Q4: Can an ion-pairing reagent be used to improve fexofenadine retention?

A4: Yes, an ion-pairing reagent can be used to enhance the retention and improve the peak shape of fexofenadine. One study reported the use of 1-octane sulfonic acid sodium salt in the mobile phase to improve the sharpness and symmetry of the peaks for fexofenadine and its related compounds.[1][2]

Experimental Protocols

Below are detailed methodologies for two common HPLC methods for fexofenadine analysis.

Method 1: Low pH with Methanol

ParameterCondition
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase 60% Aqueous Phase : 40% Methanol (v/v)[1][2]
Aqueous Phase: 0.05 M phosphate buffer containing 0.1% (w/v) 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) triethylamine, adjusted to pH 2.7 with orthophosphoric acid.[1][2]
Flow Rate 1.5 mL/min[1][2]
Detection UV at 215 nm[1][2]
Temperature Ambient[1][2]

Method 2: Neutral pH with Acetonitrile

ParameterCondition
Column Agilent Extend C18[6]
Mobile Phase 65% Aqueous Phase : 35% Acetonitrile (v/v)[6]
Aqueous Phase: 20 mM KH2PO4 solution, adjusted to pH 7.5[6]
Flow Rate 1.2 mL/min[6]
Detection UV at 220 nm[6]
Temperature Not specified

Quantitative Data Summary

The following tables summarize the impact of varying mobile phase compositions on fexofenadine retention time from different studies.

Table 1: Effect of Mobile Phase Composition on Fexofenadine Retention Time

Mobile Phase CompositionColumnRetention Time (min)Reference
Phosphate buffer (pH 2.7) with 1-octane sulphonic acid and TEA : Methanol (60:40)Hypersil BDS C18Not specified, but used for separation of fexofenadine and impurities.[1]
1% Triethylamine phosphate (pH 3.2) : Acetonitrile : Methanol (50:30:20)C18 PhenomenexNot specified, method developed for analysis and dissolution studies.[9]
1% Triethylamine phosphate (pH 3.7) : Acetonitrile : Methanol (60:20:20)Eclipse XDB C8Not specified, for determination with related compounds.[3]
Potassium dihydrogen phosphate buffer (pH 4) : Acetonitrile (65:35)Polaris C18Not specified, method validated for pharmaceutical dosage form.[8]
20 mM KH2PO4 (pH 7.5) : Acetonitrile (65:35)Agilent Extend C183.5[6]
5mM Acetate buffer (pH 9.4) : Acetonitrile (50:50)Phenomenex C183.1 ± 0.5[7]

Visualizations

Fexofenadine_Troubleshooting_Workflow start Problem with Fexofenadine Peak peak_shape Abnormal Peak Shape? start->peak_shape Check Shape retention_time Inconsistent Retention Time? start->retention_time Check RT tailing Peak Tailing? peak_shape->tailing Yes fronting Peak Fronting? peak_shape->fronting No, Fronting? drifting Retention Time Drifting? retention_time->drifting Yes solution_tailing1 Add Competing Base (TEA) to Mobile Phase tailing->solution_tailing1 solution_tailing2 Adjust Mobile Phase pH (e.g., lower pH) tailing->solution_tailing2 solution_fronting Ensure Sample Solvent is Weaker than Mobile Phase fronting->solution_fronting solution_drifting1 Ensure Adequate Buffering of Mobile Phase drifting->solution_drifting1 solution_drifting2 Use a Column Oven for Constant Temperature drifting->solution_drifting2

References

Technical Support Center: Enhancing Sensitivity for Low-Level Fexofenadine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of fexofenadine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of fexofenadine, particularly at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of fexofenadine in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of fexofenadine in complex biological matrices like human plasma.[1][2][3][4] This technique offers high sensitivity and specificity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.

Q2: What are the typical lower limits of quantification (LLOQ) for fexofenadine using LC-MS/MS?

A2: Several validated LC-MS/MS methods have been reported with LLOQs for fexofenadine in human plasma typically ranging from 1 to 3 ng/mL.[3] Some methods have achieved even lower detection limits.

Q3: Can HPLC with UV or fluorescence detection be used for fexofenadine analysis?

A3: Yes, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be used. However, these methods may have higher limits of detection (LOD) and quantification (LOQ) compared to LC-MS/MS.[5][6] For instance, a reported HPLC-UV method had an LOD and LOQ of 0.02 and 0.05 μg/mL, respectively.[5]

Q4: Are there alternative methods to chromatography for fexofenadine detection?

A4: Electrochemical methods, such as potentiometric determination using liquid membrane electrodes, have been developed for fexofenadine hydrochloride.[7][8] These methods can offer good sensitivity with detection limits in the micromolar range.[7][8] Voltammetric methods have also been explored and have shown promise for sensitive determination in dosage forms and biological fluids.[9]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of fexofenadine.

LC-MS/MS and HPLC Methods
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column degradation. - Presence of active sites on the column.- Adjust the mobile phase pH. Fexofenadine is a zwitterionic compound, and pH can significantly affect its chromatography. - Use a new column or a guard column. - The use of additives like triethylamine or trifluoroacetic acid in the mobile phase can help reduce peak tailing.
Low Signal Intensity / Poor Sensitivity - Inefficient ionization in the mass spectrometer source. - Suboptimal sample preparation leading to low recovery. - Matrix effects (ion suppression or enhancement). - Incorrect mobile phase composition.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Fexofenadine is typically analyzed in positive ion mode.[1][3] - Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery.[1][3][10] - Use a deuterated internal standard (e.g., fexofenadine-d10) to compensate for matrix effects.[4] - Ensure the mobile phase is compatible with efficient ionization. The use of ammonium acetate or formic acid is common.[1][3][4]
High Background Noise - Contaminated mobile phase or LC system. - Interference from the biological matrix.- Use high-purity solvents and freshly prepared mobile phases. - Implement a more rigorous sample clean-up procedure. - Check for and eliminate any sources of contamination in the LC-MS system.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for fexofenadine detection.

Table 1: LC-MS/MS Methods for Fexofenadine Quantification in Human Plasma
Linearity Range (ng/mL) LLOQ (ng/mL) Sample Preparation Reference
1 - 1000Not SpecifiedProtein Precipitation (Acetonitrile)[1]
1 - 6001Protein Precipitation[3]
2 - 10002Not Specified[4]
Not Specified3Liquid-Liquid Extraction
1 - 10001Liquid-Liquid Extraction[10]
1.0 - 500.01.0Protein Precipitation[11]
Table 2: HPLC and Other Methods for Fexofenadine Quantification
Method Matrix Linearity Range LOD LOQ Reference
HPLC-UVPharmaceutical Tablets0.1 - 50 µg/mL0.02 µg/mL0.05 µg/mL[5]
RP-HPLCRat Plasma0.05 - 2.00 µg/mLNot SpecifiedNot Specified[12]
Voltammetry (DPV)Serum2.0x10⁻⁶ - 1.0x10⁻⁴ M8.08x10⁻⁸ MNot Specified[9]
PotentiometryAqueous Solution1x10⁻² - 2.5x10⁻⁶ M1.3x10⁻⁶ MNot Specified[13]
UV-Vis SpectrophotometryBulk and Tablets10 - 60 µg/mL0.62 µg/mL1.88 µg/mL[14]

Experimental Protocols

Protocol 1: Sensitive Fexofenadine Quantification in Human Plasma by LC-MS/MS

This protocol is based on a method demonstrating high sensitivity.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add an internal standard (e.g., losartan).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series

  • Column: Eclipse XDB-C8 (dimensions not specified)

  • Mobile Phase: 1 mmol/L ammonium acetate buffer with 0.2% formic acid and methanol (45:55, v/v)

  • Flow Rate: 1 mL/min

  • Injection Volume: 10 µL

  • MS System: Applied Biosystems API 4000

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Fexofenadine: (details not specified in abstract)

Protocol 2: UPLC-MS/MS for Simultaneous Quantification of Fexofenadine and Olmesartan

This protocol is adapted from a high-throughput method.[11]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human serum, add an internal standard (fexofenadine-d10).

  • Add precipitating agent (not specified, typically acetonitrile or methanol).

  • Vortex and centrifuge.

  • Analyze the supernatant.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters Acquity

  • Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)

  • Mobile Phase: Gradient elution (details not specified)

  • Flow Rate: 0.5 mL/min

  • MS System: (Not specified)

  • Ionization Mode: Positive Ion Mode

  • Detection: Selected Reaction Monitoring (SRM)

  • MRM Transition for Fexofenadine: m/z 502.3 → 466.2

Visualizations

Experimental_Workflow_Fexofenadine_Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C8 or C18 column) supernatant->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Troubleshooting_Logic_Low_Sensitivity cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Signal Intensity check_ms Check MS Parameters (Ionization, Gas Flow) start->check_ms check_sample_prep Evaluate Sample Prep (Recovery, Matrix Effects) start->check_sample_prep check_lc Check LC Conditions (Mobile Phase, Column) start->check_lc optimize_ms Optimize Source Parameters check_ms->optimize_ms improve_cleanup Improve Sample Cleanup / Use IS check_sample_prep->improve_cleanup adjust_mobile_phase Adjust Mobile Phase Composition/pH check_lc->adjust_mobile_phase

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Fexofenadine using Labeled and Non-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Fexofenadine in biological matrices, focusing on the validation of techniques employing a labeled internal standard versus those using non-labeled internal standards or no internal standard. The supporting experimental data is summarized for clear comparison, and detailed methodologies are provided for key experiments.

The Gold Standard: Isotope Dilution LC-MS/MS with a Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as Fexofenadine-d10, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical quantification. The SIL internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to high accuracy and precision, which is critical for pharmacokinetic and bioequivalence studies.

A typical experimental workflow for this method involves protein precipitation for sample cleanup, followed by chromatographic separation and detection by mass spectrometry.

Fexofenadine_Labeled_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Fexofenadine-d10 (IS) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Experimental workflow for Fexofenadine analysis using a labeled standard.

Comparison of Analytical Method Performance

The following tables summarize the validation parameters for different analytical methods used for the quantification of Fexofenadine.

Table 1: LC-MS/MS Method with Labeled Internal Standard (Fexofenadine-d10)
ParameterPerformance CharacteristicsReference
Linearity Range 2.00 - 1000 ng/mL (r² ≥ 0.99)[1]
1.0 - 500 ng/mL (r² ≥ 0.998)[2]
Lower Limit of Quantification (LLOQ) 2.00 ng/mL[1]
1.0 ng/mL[2]
Accuracy (Bias %) Intra-day: Met FDA guidelines[1]
Inter-day: Met FDA guidelines[1]
Intra- and inter-day: within ±15%[2]
Precision (%RSD) Intra-day: Met FDA guidelines[1]
Inter-day: Met FDA guidelines[1]
Intra- and inter-day: within ±15%[2]
Recovery 93% to 98%[2]
Table 2: Alternative Analytical Methods for Fexofenadine
MethodInternal StandardLinearity RangeLLOQ/LODAccuracy (% Recovery)Precision (%RSD)Reference
LC-MS/MS Terfenadine-d3Representative of typical bioanalytical methodsNot explicitly statedValidated for accuracyValidated for precision[3]
HPLC-UV Lisinopril0.1 - 50 µg/mL (r = 0.9996)LOD: 0.02 µg/mL, LOQ: 0.05 µg/mLNot explicitly statedIntra- and Inter-day precision studied[4]
HPLC-UV Cetirizine HCl31.5 - 500 µg/mL (r² = 0.999)LOD: 3.5 µg/mL, LOQ: 10.1 µg/mLNot explicitly statedMethod has requisite precision[5]
HPLC-UV Diflucortolone valerate100.0 - 1000.0 µg/mLNot explicitly stated100.23%0.54%[6]
RP-HPLC None10 - 60 µg/mL (r > 0.999)LOD: 1.50 µg/mL, LOQ: 4.50 µg/mL99.45% to 100.52%Low RSD values for intra- and inter-day precision[7]
RP-HPLC None5 - 15 µg/mL (r = 0.9999)Not explicitly statedMethod was accurateMethod was precise[8]

Discussion

As evidenced by the data, the LC-MS/MS method utilizing a stable isotope-labeled internal standard demonstrates superior sensitivity with a lower limit of quantification in the low ng/mL range. This high sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low at later time points. The use of a SIL-IS ensures high accuracy and precision, as it effectively corrects for variability throughout the analytical process.

Alternative methods, while also validated, present certain trade-offs. LC-MS/MS with a non-labeled internal standard can still provide good quantification but may be more susceptible to differential matrix effects between the analyte and the internal standard. HPLC-UV methods are generally less sensitive than mass spectrometry-based methods, with LLOQs in the µg/mL range. While often robust and cost-effective for the analysis of pharmaceutical dosage forms, their lower sensitivity may not be sufficient for bioanalytical applications requiring the measurement of low drug concentrations in plasma or other biological fluids. The use of a non-labeled internal standard in HPLC-UV can improve precision by correcting for injection volume variability, but it cannot compensate for matrix effects in the same way a SIL-IS does in LC-MS/MS.

Experimental Protocols

LC-MS/MS Method with Labeled Internal Standard (Fexofenadine-d10)

This protocol is a representative example based on published methods.[1][2]

1. Sample Preparation:

  • To 100 µL of human plasma, add 200 µL of an internal standard working solution (e.g., 100 ng/mL Fexofenadine-d10 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: 0.5 mL/min.[2]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fexofenadine: e.g., m/z 502.3 → 466.2[2]

    • Fexofenadine-d10: e.g., m/z 512.3 → 476.2 (representative)

4. Validation Parameters:

  • The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA).[1]

Alternative Method: RP-HPLC with UV Detection (No Internal Standard)

This protocol is a representative example based on published methods.[7][8]

1. Sample Preparation (for pharmaceutical dosage forms):

  • Accurately weigh and transfer a portion of powdered tablets equivalent to 10 mg of Fexofenadine hydrochloride into a 100 mL volumetric flask.

  • Add about 50 mL of diluent (e.g., a mixture of buffer and acetonitrile) and sonicate to dissolve.

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a 0.45 µm filter.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Polaris C18, 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM KH2PO4, pH 7.5) and acetonitrile in a specific ratio (e.g., 65:35 v/v).[7][8]

  • Flow Rate: 1.0 - 1.2 mL/min.[7][8]

  • Detection: UV detection at 220 nm.[8]

  • Injection Volume: 20 µL.[8]

3. Validation Parameters:

  • The method was validated for linearity, accuracy, precision, specificity, and robustness as per ICH guidelines.[7]

Conclusion

The choice of an analytical method for Fexofenadine quantification depends on the specific application. For regulated bioanalysis, such as in pharmacokinetic and bioequivalence studies, the LC-MS/MS method with a stable isotope-labeled internal standard is the preferred approach due to its superior sensitivity, specificity, accuracy, and precision. For quality control of pharmaceutical formulations where analyte concentrations are high, a validated HPLC-UV method can be a reliable and cost-effective alternative. Researchers and drug development professionals should select the method that best fits the requirements of their study, considering factors such as the required sensitivity, the complexity of the matrix, and regulatory expectations.

References

A Comparative Guide to the Cross-Validation of Fexofenadine Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The methodologies for fexofenadine quantification predominantly rely on High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection. The following sections detail typical experimental protocols compiled from multiple validated methods.

Sample Preparation

A common and efficient method for extracting fexofenadine from plasma or serum is protein precipitation.

  • Procedure: To a 50 µL aliquot of the biological matrix, an organic solvent, typically acetonitrile or methanol, is added to precipitate proteins. After vortexing and centrifugation, the clear supernatant is collected for analysis. This simple procedure is well-suited for high-throughput analysis.

Chromatographic Separation

Liquid chromatography is employed to separate fexofenadine from endogenous matrix components.

  • Columns: Reversed-phase columns, such as C18, are frequently used.

  • Mobile Phase: A gradient or isocratic elution is performed using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Flow Rate: Typical flow rates range from 0.5 to 1.0 mL/min.

Detection
  • LC-MS/MS: This is the most common and sensitive detection method. Fexofenadine is typically detected in positive ion mode using selected reaction monitoring (SRM).

  • HPLC-UV: For applications where high sensitivity is not required, UV detection at a wavelength of approximately 220 nm can be used.

Data Presentation: A Comparative Analysis of Assay Performance

The following tables summarize the quantitative performance parameters of various validated fexofenadine assays. These parameters are crucial for assessing the reliability and suitability of a method for a specific application.

Table 1: Linearity and Sensitivity of Fexofenadine Assays

Method Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (ng/mL) Limit of Detection (LOD) (ng/mL)
UPLC-MS/MS[1] Human Serum1.0–500.0> 0.9981.00.25
LC-MS/MS[2] Human Plasma1.2625–311> 0.99Not SpecifiedNot Specified
RP-HPLC[3] Pharmaceutical Product10–60 (µg/mL)> 0.9994.50 (µg/mL)1.50 (µg/mL)
RP-HPLC[4] Tablet Formulation12–144 (µg/mL)0.99964.29 (µg/mL)1.41 (µg/mL)
Liquid Chromatography[5] Capsules20.0–80.0 (µg/mL)0.99991.033 (µg/mL)0.3409 (µg/mL)

Table 2: Accuracy and Precision of Fexofenadine Assays

Method Matrix Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
UPLC-MS/MS[1] Human SerumWithin ±15%Within ±15%Within ±15%
RP-HPLC[3] Pharmaceutical ProductLow RSD values reportedLow RSD values reported99.45 to 100.52
Liquid Chromatography[5] Capsules0.40 - 0.850.7799.05 (mean recovery)
RP-HPLC[6] Multiparticulate Drug Delivery SystemNot SpecifiedNot Specified98.64 to 100.72
UV Visible Spectrophotometry[7] Bulk and SuspensionWithin acceptance criteria of 2.0%Within acceptance criteria of 2.0%100.1

Mandatory Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for bioanalytical method validation, based on guidelines from regulatory agencies such as the FDA and ICH. This process ensures that the analytical method is reliable and suitable for its intended purpose.

Bioanalytical Method Validation Workflow cluster_development Method Development cluster_validation Method Validation cluster_analysis Sample Analysis dev_start Start: Define Analytical Requirements optimization Optimize Sample Preparation, Chromatography, and Detection dev_start->optimization validation_start Full Validation Protocol optimization->validation_start Method Ready for Validation selectivity Selectivity & Specificity validation_start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision stability Stability precision->stability validation_end Validation Report stability->validation_end sample_analysis Routine Sample Analysis with QC Samples validation_end->sample_analysis Validated Method data_review Data Review and Acceptance sample_analysis->data_review

A generalized workflow for bioanalytical method validation.
Fexofenadine Mechanism of Action

Fexofenadine is a second-generation antihistamine that acts as a selective antagonist of the peripheral histamine H1 receptors. The following diagram illustrates its mechanism of action in mitigating allergic responses.

Fexofenadine Mechanism of Action cluster_allergen Allergic Response cluster_receptor Cellular Level cluster_drug Drug Intervention Allergen Allergen Exposure MastCell Mast Cell / Basophil Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to CellularResponse Cellular Response (e.g., inflammation, itching) H1Receptor->CellularResponse Activates Symptoms Allergic Symptoms (e.g., sneezing, runny nose) CellularResponse->Symptoms Fexofenadine Fexofenadine Block Blockade of H1 Receptor Fexofenadine->Block Block->H1Receptor Antagonizes NoSymptoms Relief from Allergic Symptoms Block->NoSymptoms

Fexofenadine's mechanism as an H1 receptor antagonist.

References

A Comparative Guide to Internal Standards for Fexofenadine Quantification: Meta-Fexofenadine-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalysis of fexofenadine, a widely used second-generation antihistamine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results, particularly in regulated environments. Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS-based bioanalysis due to their ability to mimic the analyte's behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and other sources of variability.

This guide provides an objective comparison of Meta-Fexofenadine-d6 with other commonly employed internal standards for fexofenadine quantification, supported by experimental data from various studies.

Performance Comparison of Internal Standards

Disclaimer: The following data is compiled from different research publications. Direct comparison should be approached with caution as experimental conditions may have varied between studies.

Internal StandardAnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Key AdvantagesPotential Considerations
This compound FexofenadineNot explicitly stated in available literatureNot explicitly stated in available literatureNot explicitly stated in available literatureStructurally similar to a known fexofenadine impurity, potentially mimicking its chromatographic behavior closely.As a deuterated version of an impurity, its synthesis and characterization might be more complex. Limited comparative performance data is publicly available.
Fexofenadine-d10 Fexofenadine1.0 - 500.0[1]Within ±15% of nominal concentrations[1]Inter- and Intra-day precision within ±15%[1]High degree of deuteration provides a significant mass shift, minimizing isotopic overlap. Co-elution with fexofenadine is expected.Higher cost compared to non-labeled standards.
Fexofenadine-d6 FexofenadineNot explicitly stated in available literatureNot explicitly stated in available literatureNot explicitly stated in available literatureStable isotope label provides good tracking of the analyte during analysis.Potential for isotopic contribution from the analyte if the mass difference is not sufficient.
Terfenadine-d6 FexofenadineNot explicitly stated in available literatureNot explicitly stated in available literatureNot explicitly stated in available literatureStructurally related precursor to fexofenadine, may have similar extraction and chromatographic properties.As a different molecule, it may not perfectly mimic the ionization behavior of fexofenadine in all matrices, potentially leading to differential matrix effects.
Lisinopril (Structural Analog) Fexofenadine0.1 - 50 µg/mL98.57 - 101.24%[2]0.45 - 1.23%[2]Cost-effective and readily available.Significant structural and chemical differences from fexofenadine can lead to different extraction recoveries and ionization efficiencies, making it less ideal for correcting matrix effects in LC-MS/MS analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summarized experimental protocols from studies utilizing different internal standards for fexofenadine quantification.

Method Using Fexofenadine-d10 as Internal Standard[1]
  • Sample Preparation: To 50 µL of human serum, 100 µL of an internal standard solution (200 ng/mL fexofenadine-d10 in methanol) was added for protein precipitation. The mixture was vortexed for 10 seconds and then centrifuged at 10,000 × g for 10 minutes. 50 µL of the supernatant was transferred to an LC vial, and 7.5 µL was injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Run Time: 4 minutes

  • Mass Spectrometry Conditions:

    • Instrument: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

    • MRM Transitions:

      • Fexofenadine: m/z 502.3 → 466.2 (Collision Energy = 27 V)

      • Fexofenadine-d10: m/z 512.3 → 476.2 (Collision Energy = 28 V)

Method Using a Structural Analog (Lisinopril) as Internal Standard[2]
  • Sample Preparation: Stock solutions of fexofenadine and lisinopril (50 mg%) were prepared in methanol. Working standard solutions were prepared by further dilution with the mobile phase to concentrations ranging from 0.1-50 µg/mL for fexofenadine, with the lisinopril concentration maintained at 30 µg/mL.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C-18 (250 × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 215 nm

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological context of fexofenadine, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS Addition of Internal Standard (e.g., this compound) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (e.g., with Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation Liquid Chromatography (Separation of Analyte and IS) Supernatant Collection->LC Separation Injection MS Detection Mass Spectrometry (Detection and Quantification) LC Separation->MS Detection Data Processing Data Processing MS Detection->Data Processing Peak Area Ratio (Analyte/IS) Concentration Determination Concentration Determination Data Processing->Concentration Determination Calibration Curve G Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Gq Protein Gq Protein H1 Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic Response Allergic Response Ca2+->Allergic Response PKC->Allergic Response Fexofenadine Fexofenadine Fexofenadine->H1 Receptor Blocks

References

Precision in Fexofenadine Analysis: A Comparative Guide to Quantification with Meta-Fexofenadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fexofenadine is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. The choice of an appropriate internal standard is critical to achieving reliable and reproducible results. This guide provides a comparative analysis of the accuracy and precision of fexofenadine quantification, with a focus on the use of meta-fexofenadine-d6 as an internal standard, alongside other common alternatives.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in mass spectrometry-based bioanalysis. This approach helps to correct for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical method. This compound, a deuterated form of a fexofenadine impurity, serves as an ideal internal standard as it co-elutes with the analyte and exhibits similar ionization characteristics, while being distinguishable by its mass-to-charge ratio.

Comparative Analysis of Accuracy and Precision

The following tables summarize the accuracy and precision data from various studies on fexofenadine quantification, highlighting the performance of methods utilizing different internal standards.

Method Internal Standard Matrix Concentration Range Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LC-MS/MS d6-FexofenadineHuman Plasma1 - 200 ng/mL< 3.5Not Reported97 - 102
UPLC-MS/MS Fexofenadine-d10Human Serum1.0 - 500.0 ng/mL≤ 15≤ 1585 - 115
LC-MS LoratadineHuman Plasma3 - 1500 ng/mL1.05 - 12.56Not Reported82.00 - 109.07[1]
HPLC-DAD LisinoprilPharmaceutical Tablets0.1 - 50 µg/mLNot ReportedNot ReportedNot Reported

Experimental Protocols

A robust and validated experimental protocol is the foundation of accurate fexofenadine quantification. Below are representative methodologies employed in the analysis.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 0.5 mL of human plasma, add the internal standard solution (d6-fexofenadine).

  • Load the sample onto a conditioned 96-well SPE plate (e.g., Waters Oasis HLB).

  • Wash the plate with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase column, such as a Restek Ultra IBD (3.2 mm x 50 mm, 3 µm), is often used for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid).

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor to product ion transitions for fexofenadine (m/z 502 → 466) and d6-fexofenadine (m/z 508 → 472) are monitored for quantification.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of fexofenadine using an internal standard and LC-MS/MS.

Fexofenadine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry & Reconstitute Elution->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (Calibration Curve) Ratio_Calculation->Concentration_Determination

Fexofenadine Quantification Workflow

References

A Comparative Guide to the Linearity and Range of Fexofenadine Calibration Curves Across Various Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fexofenadine is paramount for reliable pharmacokinetic studies, quality control of pharmaceutical formulations, and impurity profiling. The foundation of accurate quantification lies in the establishment of a linear calibration curve over a defined concentration range. This guide provides a comparative overview of the linearity and range of Fexofenadine calibration curves obtained using different analytical methodologies, supported by experimental data from various studies.

Comparison of Analytical Methods for Fexofenadine Quantification

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by the correlation coefficient (r or r²) of the calibration curve. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

The following table summarizes the linearity and range of Fexofenadine calibration curves from several studies utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Analytical MethodLinearity RangeCorrelation Coefficient (r/r²)Limit of Quantification (LOQ)Limit of Detection (LOD)
HPLC-UV 0.1 - 50 µg/mLr = 0.9996[1]--
10 - 60 µg/mLr² > 0.999[2]4.50 µg/mL[2]1.50 µg/mL[2]
30 - 90 µg/mLr² = 0.9983[3]--
7.5 - 40 µg/mLr² = 0.999[4]1.829 µg/mL[4]0.603 µg/mL[4]
31.5 - 500 µg/mLr² = 0.999[5]10.1 µg/mL[5]3.5 µg/mL[5]
LC-MS/MS 1.0 - 500 ng/mLr² ≥ 0.998[6]1.0 ng/mL[6]0.25 ng/mL[6]
1.2625 - 311 ppbR > 0.99[7]--
HPTLC 1200 - 6000 ng/spotr² = 0.9996[8]1193 ng/spot[8]393 ng/spot[8]
1800 - 9000 ng/spotr² = 0.9988[9]304.87 ng/spot[9]100.61 ng/spot[9]
200 - 1000 ng/spot-0.2 µ g/spot [10]0.08 ng/µL[10]
UV-Vis Spectrophotometry 10 - 60 µg/mLr² = 0.999 (bulk), 0.998 (tablet)[11]1.88 µg/mL (bulk), 2.06 µg/mL (tablet)[11]0.62 µg/mL (bulk), 0.68 µg/mL (tablet)[11]
2 - 18 µg/mLr = 0.999[12]0.4 µg/mL[12]0.08 µg/mL[12]
100 - 1000 µg/mL-[13]100.0 µg/mL[13]33.3 µg/mL[13]
10 - 30 µg/mL-[14][15]--
1 - 30 µg/mL-[16]--

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

HPLC-UV Method[2]
  • Instrumentation: Agilent Extend C18 column.

  • Mobile Phase: A mixture of acetonitrile and 20 mM KH2PO4 solution (pH 7.5) in a 35:65 ratio.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at a wavelength of 220 nm.

  • Calibration Curve Preparation: Standard solutions of fexofenadine were prepared in ultrapure water in the concentration range of 10-60 µg/mL. Each standard solution (20 µL) was injected into the chromatographic system. The calibration curve was generated by plotting the peak area versus the concentration of the standard solutions.

LC-MS/MS Method[6]
  • Instrumentation: UPLC-MS/MS system with an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm) and a TSQ Quantis Plus triple quadrupole mass spectrometer.

  • Sample Preparation: 50 μL of human serum samples underwent protein precipitation.

  • Mobile Phase: A gradient elution was used with 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) at a flow rate of 0.5 mL/min.

  • Detection: The analytes were detected in positive ion mode using selected reaction monitoring (SRM).

  • Calibration Curve Preparation: Calibration standards were prepared by spiking blank human serum with intermediate stock solutions to produce concentrations of 1.0, 2.5, 10, 50, 250, and 500 ng/mL for fexofenadine.

HPTLC Method[8]
  • Instrumentation: HPTLC system with Merck HPTLC aluminium plates of silica gel G60 F254 (20 × 10 cm) with 250 µm thickness.

  • Mobile Phase: A mixture of hexane, ethyl acetate, and propanol in a ratio of 2:5:3 (v/v/v).

  • Detection: Densitometric measurement was carried out in the absorbance mode at 230 nm.

  • Calibration Curve Preparation: The linear regression analysis for the calibration plots was performed in the concentration range of 1200-6000 ng/spot for fexofenadine.

UV-Visible Spectrophotometry Method[11]
  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Ethanol.

  • Procedure: The method is based on the reaction of Fexofenadine HCl with Di cyclohexyl carbodiimide (DCC) and 2-Nitrophenyl hydrazine (2-NPH) to form a colored derivative. The absorbance of the resulting brown-orange chromogen was measured at 415 nm.

  • Calibration Curve Preparation: Aliquots of the standard drug solutions representing 10-60 µg/mL were placed in a series of 10 mL volumetric flasks, and the reaction was carried out. Beer's law was obeyed in this concentration range.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the chromatographic analysis of Fexofenadine, from sample preparation to data analysis.

Fexofenadine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Sample (e.g., Plasma, Tablet) extraction Extraction / Dissolution start->extraction filtration Filtration / Centrifugation extraction->filtration dilution Dilution to Working Concentration filtration->dilution injection Injection into Chromatograph dilution->injection separation Chromatographic Separation (e.g., HPLC, LC-MS/MS) injection->separation detection Detection (e.g., UV, MS/MS) separation->detection peak_integration Peak Integration & Area Measurement detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Concentration Calculation calibration_curve->quantification end Final Result quantification->end

References

A Comparative Guide to the Limit of Detection and Quantification for Fexofenadine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Fexofenadine is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Fexofenadine analysis using various analytical techniques, supported by experimental data from published studies.

Data Summary

The sensitivity of an analytical method is determined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The following table summarizes the LOD and LOQ values for Fexofenadine analysis using different analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-DADPharmaceutical Tablets0.02 µg/mL0.05 µg/mL[1]
UV SpectrophotometryBulk and Suspension0.08 µg/mL0.4 µg/mL[2]
RP-HPLCPharmaceutical Formulation0.2371 µg/mL0.7185 µg/mL[3]
RP-HPLCPharmaceutical Products1.50 µg/mL4.50 µg/mL[4]
RP-HPLCMultiparticulate Drug Delivery System1.64 µg/mL4.97 µg/mL
RP-HPLCPharmaceutical Dosage Form3.5 µg/mL10.1 µg/mL[5]
RP-HPLCBulk and Pharmaceutical Dosage Form0.603 µg/mL1.829 µg/mL
UPLC-MS/MSHuman Serum0.25 ng/mL1.0 ng/mL[6]
HPLC-MSHuman Plasma-3 ng/mL[7]
LC-MS/MSHuman Plasma-1 ng/mL[8][9]

Experimental Workflows

The general workflow for Fexofenadine analysis, particularly for biological samples, involves several key steps from sample collection to data analysis. The specific parameters for each step vary depending on the chosen analytical method and the matrix.

Fexofenadine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecipitation Pre-treatment Extraction Extraction (e.g., LLE, SPE) ProteinPrecipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution Chromatography Chromatographic Separation (e.g., HPLC, UPLC) Reconstitution->Chromatography Detection Detection (e.g., UV, MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

A generalized workflow for the analysis of Fexofenadine.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

HPLC-DAD for Pharmaceutical Tablets[1]
  • Instrumentation : High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column : Hypersil BDS C-18 analytical column (250 × 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of phosphate buffer (containing 0.1 gm% of 1-octane sulphonic acid sodium salt monohydrate and 1% (v/v) of triethylamine, pH 2.7) and methanol (60:40, v/v).

  • Flow Rate : 1.5 mL/min.

  • Detection : UV detection at 215 nm.

  • Internal Standard : Lisinopril.

  • Linearity Range : 0.1-50 µg/mL.

UV Spectrophotometry for Bulk and Suspension[2]
  • Instrumentation : UV-Visible Spectrophotometer.

  • Solvent : Methanol and water (2:3).

  • Wavelength of Maximum Absorption (λmax) : 220 nm.

  • Linearity Range : 2-18 µg/mL.

RP-HPLC for Pharmaceutical Formulation[3]
  • Instrumentation : Reversed-Phase High-Performance Liquid Chromatography with a DAD detector.

  • Column : Agilent C18 (5µm; 4.6 x 250 mm ID).

  • Mobile Phase : Methanol and Formic acid (40:60).

  • Flow Rate : 0.8 mL/min.

  • Detection : 240 nm.

  • Linearity Range : 24-120 µg/ml.

UPLC-MS/MS for Human Serum[8]
  • Instrumentation : Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Preparation : Protein precipitation of 50 μL serum samples.

  • Column : Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase : Gradient elution with a total run time of 4 minutes.

  • Flow Rate : 0.5 mL/min.

  • Detection : Positive ion mode with selected reaction monitoring (SRM).

  • Linearity Range : 1.0–500.0 ng/mL.

Comparison of Methods

The choice of analytical method for Fexofenadine analysis depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • UV Spectrophotometry is a simple and cost-effective method suitable for the analysis of bulk drug and simple formulations where high sensitivity is not required.

  • HPLC with UV detection offers better selectivity and sensitivity than UV spectrophotometry and is widely used for quality control of pharmaceutical dosage forms. The sensitivity can be influenced by the choice of column, mobile phase, and detector settings.

  • LC-MS/MS and UPLC-MS/MS are the most sensitive and selective methods, making them the gold standard for bioanalytical studies where very low concentrations of Fexofenadine need to be measured in complex biological matrices like plasma and serum. The significantly lower LOD and LOQ values reported for these methods highlight their superior performance for pharmacokinetic and bioequivalence studies.

The provided data and protocols offer a solid foundation for selecting the most appropriate analytical method for Fexofenadine quantification, ensuring the generation of accurate and reliable results in research and development.

References

A Comparative Guide to Fexofenadine Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Fexofenadine, a second-generation antihistamine, is widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] The efficient extraction of Fexofenadine from various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and the development of new drug delivery systems. This guide provides a comparative overview of different extraction methods for Fexofenadine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Key Performance Metrics

The selection of an appropriate extraction method depends on several factors, including the desired yield, purity of the extract, solvent consumption, extraction time, and the overall environmental impact. The following table summarizes the key quantitative data for various Fexofenadine extraction techniques.

Extraction MethodTypical Recovery/YieldPuritySolvent ConsumptionExtraction TimeKey Advantages
Liquid-Liquid Extraction (LLE) 52-95.4%[2]Variable, depends on solvent systemHighLabor-intensiveCost-effective, simple setup
Solid-Phase Extraction (SPE) >70%[3]HighLow to ModerateModerateHigh selectivity, cleaner extracts
Supercritical Fluid Extraction (SFE) Potentially high (solubility dependent)HighMinimal (uses CO2)Potentially fastEnvironmentally friendly, tunable selectivity
Ultrasound-Assisted Extraction (UAE) High (method dependent)GoodLow to ModerateShortRapid, efficient at room temperature
Microwave-Assisted Extraction (MAE) Potentially highGoodLow to ModerateVery ShortExtremely fast, reduced solvent use

Experimental Protocols

This section provides detailed methodologies for the key extraction techniques discussed.

Liquid-Liquid Extraction (LLE)

LLE is a conventional method that separates compounds based on their relative solubilities in two different immiscible liquids.

Objective: To extract Fexofenadine from a serum sample.

Materials:

  • Serum sample containing Fexofenadine

  • Fexofenadine standard solution

  • Cetirizine solution (Internal Standard)

  • Formic acid solution

  • Extraction solvent: Dichloromethane:Ethyl acetate:Diethyl ether (30:40:30, % v/v/v)[2]

  • Reconstitution solvent: Methanol:Water (70:30, v/v)[2]

  • Centrifuge tubes, Vortex mixer, Centrifuge, Evaporator

Procedure:

  • In a centrifuge tube, combine 270 µL of the serum sample, 30 µL of Fexofenadine standard solution, and 30 µL of Cetirizine solution.

  • Vortex the mixture for 5 seconds.

  • Add 150 µL of formic acid solution and vortex for another 5 seconds.

  • Add 5 mL of the extraction solvent mixture and vortex vigorously for 40 seconds.

  • Centrifuge the mixture at 5500 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 500 µL of the reconstitution solvent.

  • Vortex the reconstituted sample before analysis by a suitable analytical technique like HPLC.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.

Objective: To extract Fexofenadine from human plasma.

Materials:

  • Human plasma sample containing Fexofenadine

  • d6-Fexofenadine (Internal Standard)

  • Waters Oasis HLB 96-well SPE plates[3]

  • Methanol (conditioning and elution solvent)

  • Ammonium acetate buffer (10 mM)

  • Formic acid

  • HPLC system with tandem mass spectrometric detection (HPLC-MS/MS)

Procedure:

  • Pre-treat the plasma sample by adding the internal standard, d6-Fexofenadine.

  • Condition the SPE plate wells with methanol followed by equilibration with ammonium acetate buffer.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the sorbent with a weak solvent to remove interferences.

  • Elute Fexofenadine and the internal standard from the sorbent using methanol.

  • The eluate is then analyzed using an HPLC-MS/MS system. The analytes are chromatographed on a Restek Ultra IBD column using a mobile phase of 90% acetonitrile and 10% 10 mM ammonium acetate buffer with 0.1% formic acid.[3]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly CO2, as the extraction solvent. This method is noted for being environmentally friendly.

Objective: To determine the solubility of Fexofenadine in supercritical CO2 (a precursor to developing an extraction method).

Materials:

  • Fexofenadine hydrochloride

  • Supercritical fluid extraction system

  • High-pressure CO2

  • Methanol (for collection)

  • Spectrophotometer

Procedure:

  • Load a known amount of Fexofenadine hydrochloride into the extraction vessel.

  • Pressurize the system with CO2 to the desired pressure (e.g., 120 to 270 bar) and bring it to the desired temperature (e.g., 308.2 to 338.2 K) to achieve a supercritical state.[4]

  • Allow the system to equilibrate.

  • The supercritical fluid containing the dissolved Fexofenadine is then passed through a collection vial containing methanol.

  • The CO2 is depressurized and vaporizes, leaving the extracted Fexofenadine in the methanol.

  • The concentration of Fexofenadine in the methanol is determined using a spectrophotometer at a λmax of 220 nm to calculate the solubility.[5]

Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which enhances the mass transfer of the analyte from the sample matrix into the solvent.

Objective: To extract Fexofenadine from powdered tablets.

Materials:

  • Powdered Fexofenadine tablets

  • Methanol

  • Ultrasonic bath

  • Volumetric flask

  • Filtration apparatus

Procedure:

  • Accurately weigh a quantity of powdered tablets equivalent to 50.0 mg of Fexofenadine and transfer it to a 100 mL volumetric flask.

  • Add 60 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes to facilitate the extraction of Fexofenadine.[3]

  • After sonication, allow the solution to cool to room temperature.

  • Dilute the solution to the mark with methanol.

  • Filter the solution to remove any undissolved excipients.

  • The filtrate can then be appropriately diluted for analysis.

Visualization of Extraction Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

LLE_Workflow A Sample Preparation (e.g., Serum + IS) B Addition of Extraction Solvent A->B C Vortexing & Centrifugation B->C D Separation of Organic Layer C->D E Evaporation D->E F Reconstitution E->F G Analysis F->G

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow A SPE Cartridge Conditioning B Sample Loading A->B C Washing B->C D Elution C->D E Analysis D->E

Caption: Solid-Phase Extraction Workflow.

SFE_Workflow A Sample Loading into Extractor B Pressurization & Heating of CO2 A->B C Dynamic Extraction B->C D Depressurization & Collection C->D E Analysis D->E

Caption: Supercritical Fluid Extraction Workflow.

UAE_Workflow A Sample & Solvent in Vessel B Ultrasonication A->B C Filtration B->C D Analysis C->D

Caption: Ultrasound-Assisted Extraction Workflow.

References

Safety Operating Guide

Proper Disposal of Meta-Fexofenadine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe and compliant disposal of Meta-Fexofenadine-d6, a deuterated analog of a fexofenadine impurity used in research and development.

This compound is not classified as a hazardous substance. However, as with any chemical compound, appropriate handling and disposal procedures are necessary to ensure a safe laboratory environment and to prevent environmental contamination. Waste materials must be disposed of in accordance with national and local regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust.[1] In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a clear and logical workflow to ensure all safety and regulatory aspects are addressed.

  • Initial Assessment :

    • Confirm that the waste is indeed this compound and is not mixed with other hazardous materials.

    • Consult the Safety Data Sheet (SDS) for any specific handling instructions.

  • Containment :

    • Keep the compound in its original or a compatible, clearly labeled, and securely sealed container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

  • Consult Local and Institutional Regulations :

    • The primary directive for chemical disposal is adherence to local, state, and national regulations. These regulations will dictate the appropriate disposal route for non-hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to understand the established procedures for chemical waste disposal.

  • Disposal Options :

    • Chemical Waste Contractor : In most research settings, non-hazardous chemical waste is collected by a licensed chemical waste contractor. Your EHS department will coordinate this.

    • In-house Treatment : Some institutions may have protocols for the in-house treatment of certain non-hazardous chemical waste. This is less common and should only be performed if it is a documented and approved procedure at your facility.

    • Landfill : As a last resort and only if permitted by local regulations for this specific class of chemical, disposal in a sanitary landfill may be an option. This should be confirmed with your EHS department. It is generally not recommended to dispose of laboratory chemicals in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_assessment Assessment cluster_action Action start Start: Identify this compound for Disposal ppe Wear Appropriate PPE start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds regs Review Institutional and Local Regulations sds->regs is_mixed Is the waste mixed with hazardous material? regs->is_mixed segregate Segregate as Hazardous Waste is_mixed->segregate Yes contain Secure in a Labeled, Sealed Container is_mixed->contain No contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs contain->contact_ehs dispose Dispose via Approved Chemical Waste Contractor contact_ehs->dispose end End: Disposal Complete dispose->end

Disposal workflow for this compound.

Quantitative Data Summary

There is no quantitative data available in the provided search results regarding the disposal of this compound. The information is qualitative and procedural.

Key Experimental Protocols

The search results did not contain experimental protocols. The provided information focuses on safety and disposal guidelines.

By adhering to this structured disposal plan, laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Meta-Fexofenadine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Meta-Fexofenadine-d6. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.

This compound, a deuterated analog of Fexofenadine, is an active pharmaceutical ingredient (API) that requires careful handling to minimize exposure and prevent contamination. While specific hazard data for this compound is not extensively available, the safety precautions outlined are based on information for Fexofenadine hydrochloride and general best practices for handling APIs.[1][2][3][4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound. This tiered approach ensures that the level of protection is commensurate with the potential for exposure.

Operation Engineering Controls Hand Protection Eye and Face Protection Respiratory Protection Body Protection
Receiving and Unpacking General Laboratory VentilationNitrile or Neoprene Gloves[4]Safety Glasses with Side ShieldsNot generally requiredLaboratory Coat
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-Gloving (Nitrile or Neoprene)[4]Chemical Safety Goggles or Face ShieldNIOSH-approved Respirator (e.g., N95)Disposable Gown or Coverall over Laboratory Coat
Dissolution and Solution Preparation Chemical Fume HoodNitrile or Neoprene Gloves[4]Chemical Safety GogglesNot required if performed in a fume hoodLaboratory Coat
Storage and Transport within the Facility Designated and Labeled Storage AreaNitrile or Neoprene Gloves[4]Safety Glasses with Side ShieldsNot generally requiredLaboratory Coat
Waste Disposal Chemical Fume Hood (for handling open containers)Nitrile or Neoprene Gloves[4]Chemical Safety GogglesNIOSH-approved Respirator (if potential for aerosolization)Laboratory Coat

Operational Plan: A Step-by-Step Protocol for Safe Handling

This section outlines the procedural workflow for handling this compound from receipt to disposal, designed to minimize risk at every stage.

Receiving and Inspection:
  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • If the container is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • If the container is intact, transfer it to the designated storage area.

Storage:
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6]

  • Access to the storage area should be restricted to authorized personnel.

Weighing and Aliquoting:
  • All weighing and aliquoting of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Use dedicated spatulas and weighing boats.

  • Employ a "wet" technique (e.g., lightly moistening the powder with a suitable solvent) if necessary to reduce dust generation, but only if compatible with the experimental protocol.

Solution Preparation:
  • Prepare solutions in a chemical fume hood.

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • Ensure all containers are securely capped after preparation.

Spills and Decontamination:
  • In the event of a small spill of solid material, carefully sweep it up with absorbent material and place it in a sealed container for disposal. Avoid raising dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontaminate the affected area with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and accidental exposure.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Collection and Labeling: All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound") and the date of accumulation.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]

Experimental Workflow and Safety Logic

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Designated Area Inspect->Store Intact Isolate Isolate & Contact EHS Inspect->Isolate Damaged Weigh Weigh in Fume Hood Store->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Collect_Waste Collect Contaminated Waste Experiment->Collect_Waste Label_Waste Label Hazardous Waste Collect_Waste->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

Caption: Workflow for receiving, handling, and disposing of this compound.

Personal Protective Equipment (PPE) Decision Tree cluster_solid Solid Form cluster_liquid Liquid Form (Solution) Start Handling this compound? Weighing Weighing/Aliquoting? Start->Weighing Solution_Prep Preparing Solution? Start->Solution_Prep Weighing_Yes Fume Hood/VBE Double Gloves Safety Goggles Respirator Disposable Gown Weighing->Weighing_Yes Yes Weighing_No General Handling Weighing->Weighing_No No General_Handling Lab Coat Nitrile Gloves Safety Glasses Weighing_No->General_Handling Solution_Prep_Yes Fume Hood Nitrile Gloves Safety Goggles Solution_Prep->Solution_Prep_Yes Yes Solution_Prep_No General Handling Solution_Prep->Solution_Prep_No No Solution_Prep_No->General_Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.